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  • Product: Benzene-1,3-disulfonic acid diphenyl ester
  • CAS: 2581-45-5

Core Science & Biosynthesis

Foundational

Engineering the APOE3 Christchurch Mimetic: A Technical Whitepaper on Benzene-1,3-Disulfonic Acid Diphenyl Ester

As drug development pivots toward genetically validated targets, the intersection of synthetic organic chemistry and neurobiology becomes increasingly critical. This whitepaper provides an in-depth mechanistic analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward genetically validated targets, the intersection of synthetic organic chemistry and neurobiology becomes increasingly critical. This whitepaper provides an in-depth mechanistic analysis of Benzene-1,3-disulfonic acid diphenyl ester (CAS: 2581-45-5) [1]. Traditionally utilized as a robust synthetic intermediate and sulfonate leaving group[1], this compound has recently garnered significant attention as a highly lipophilic precursor and potential prodrug for benzene-1,3-disulfonic acid—a small molecule identified to mimic the neuroprotective APOE3 Christchurch (APOE3Ch) variant in Alzheimer’s disease (AD)[1][2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between its fundamental physicochemical properties, its synthetic utility, and its cutting-edge application in neuropharmacology.

I. Molecular Architecture and Physicochemical Profile

Benzene-1,3-disulfonic acid diphenyl ester is characterized by a central benzene ring functionalized with two sulfonate ester groups at the meta (1,3) positions, each covalently bonded to a phenyl moiety[1].

The causality behind utilizing a diphenyl ester rather than the parent disulfonic acid lies in the fundamental principles of pharmacokinetics and synthetic reactivity. Free sulfonic acids are highly polar, permanently ionized at physiological pH, and exhibit extremely poor lipid membrane permeability, which precludes them from crossing the blood-brain barrier (BBB)[2]. By masking these acidic protons through esterification with phenol, the molecule's lipophilicity (LogP) is drastically increased, transforming it into a viable candidate for passive CNS diffusion or as a stable, organic-soluble intermediate for cross-coupling reactions[1][3].

Quantitative Data Summary
PropertyValueScientific Implication
CAS Number 2581-45-5[1]Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₁₈H₁₄O₆S₂[1]Dictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 390.43 g/mol [1]Falls within the Lipinski Rule of 5 threshold for small molecule drugs.
LogP (Predicted) ~5.38[3]High lipophilicity; confirms suitability for lipid bilayer penetration.
Density 1.41 g/cm³[1]Indicates dense molecular packing; relevant for formulation volumetrics.
Boiling Point 588°C at 760 mmHg[1]High thermal stability; withstands harsh reflux conditions in synthesis.

II. Neurotherapeutic Prodrug Strategy: The APOE3 Christchurch Mimetic

The APOE3 Christchurch variant (characterized by an R136S substitution) confers profound resistance to autosomal dominant Alzheimer's disease[2][4]. This mutation disrupts the electrostatic interaction between Apolipoprotein E (ApoE) and heparan sulfate proteoglycans (HSPGs), thereby halting the downstream propagation of pathological Tau proteins[2][5].

Recent structure-guided molecular docking studies have identified benzene-1,3-disulfonic acid as a potent small-molecule mimetic of this variant[2]. The anionic sulfonate groups dock precisely into the cationic Arg136/Arg146 pocket of ApoE (docking score: –5.93 kcal/mol; estimated Ki: 44.6 µmol), neutralizing the site and preventing HSPG binding[2][5].

However, systemic administration of the free acid is hindered by pharmacokinetic limitations (brain access barriers)[2]. Benzene-1,3-disulfonic acid diphenyl ester solves this by acting as a highly lipophilic prodrug. Once it crosses the BBB, endogenous CNS esterases hydrolyze the phenyl groups, releasing the active disulfonic acid directly into the brain parenchyma.

Mechanism Prodrug Diphenyl Ester Prodrug (High LogP, BBB Permeable) BBB Crosses Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB Hydrolysis Esterase Hydrolysis in CNS Parenchyma BBB->Hydrolysis Active Benzene-1,3-disulfonic acid (Active Anionic Mimetic) Hydrolysis->Active Target Docks to ApoE Arg136/146 (Blocks HSPG Binding) Active->Target Result Limits Tau Propagation (Neuroprotection) Target->Result

Mechanism of diphenyl ester prodrug crossing the BBB to mimic the APOE3 Christchurch variant.

III. Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to confirm causality and prevent the propagation of experimental errors.

Protocol 1: Chemical Synthesis of Benzene-1,3-disulfonic acid diphenyl ester

Rationale: The synthesis utilizes a modified Schotten-Baumann esterification. We employ dichloromethane (DCM) as an aprotic solvent to prevent premature hydrolysis of the sulfonyl chloride, and Triethylamine (TEA) as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask under inert Argon gas to eliminate ambient moisture, which would hydrolyze the starting material.

  • Reagent Solubilization: Dissolve 10 mmol of benzene-1,3-disulfonyl chloride in 50 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath to control the exothermic nature of the subsequent nucleophilic attack.

  • Nucleophile Addition: Slowly add 22 mmol of phenol (slight excess to ensure complete di-esterification), followed by a dropwise addition of 25 mmol of TEA.

  • Catalysis: Add 0.5 mmol of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with phenol.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Validate completion via Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase. The disappearance of the baseline sulfonyl chloride spot confirms completion.

  • Workup (Self-Validation): Quench the reaction with 1M HCl to neutralize excess TEA. Extract the organic layer, wash with saturated NaHCO₃ to remove unreacted phenol, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and recrystallize from hot ethanol to yield pure Benzene-1,3-disulfonic acid diphenyl ester. Validate purity via ¹H-NMR and LC-MS (Target m/z: 390.4)[1].

Synthesis A Benzene-1,3-disulfonyl chloride + Phenol (Excess) B Base Catalysis (TEA/DMAP) in Anhydrous DCM, 0°C to RT A->B C Nucleophilic Acyl Substitution (Di-Esterification) B->C D Aqueous Workup (1M HCl / NaHCO3) & Organic Extraction C->D E Benzene-1,3-disulfonic acid diphenyl ester (Pure Product) D->E

Workflow for the chemical synthesis of Benzene-1,3-disulfonic acid diphenyl ester.

Protocol 2: In Vitro ApoE-HSPG Binding Inhibition Assay

Rationale: To validate the prodrug hypothesis, the diphenyl ester must first be hydrolyzed in vitro using porcine liver esterase (PLE) to liberate the active benzene-1,3-disulfonic acid, which is then tested for its ability to disrupt ApoE-HSPG binding[2].

Step-by-Step Procedure:

  • Prodrug Activation: Incubate 100 µM of Benzene-1,3-disulfonic acid diphenyl ester with 5 U/mL of PLE in PBS (pH 7.4) at 37°C for 2 hours.

  • Hydrolysis Validation: Extract an aliquot and analyze via LC-MS to confirm the complete disappearance of the 390.4 m/z peak and the appearance of the free disulfonic acid peak. Do not proceed unless >95% hydrolysis is confirmed.

  • Surface Plasmon Resonance (SPR) Setup: Immobilize heparin (a proxy for HSPG) onto a Series S Sensor Chip SA (Cytiva) using biotin-streptavidin capture chemistry.

  • Binding Assay: Inject recombinant human ApoE3 (1.5 µM) pre-incubated with varying concentrations of the hydrolyzed compound (10 µM to 100 µM) over the heparin chip at a flow rate of 30 µL/min.

  • Data Analysis: Measure the reduction in resonance units (RU) compared to a vehicle control (ApoE3 without the compound). Calculate the IC₅₀ and map it against the predicted Ki of 44.6 µmol[2] to validate the Christchurch-mimetic disruption of the ApoE-HSPG interface.

IV. References

  • Researcher.life. "Structure-guided Docking of Benzene-1,3-Disulfonic Acid to the ApoE-HSPG Binding Site at Arginine 136 as a Christchurch-mimetic Therapeutic Strategy for Alzheimer Disease". Available at: [Link] (Accessed March 25, 2026)[2]

  • ResearchGate. "Structure-guided Docking of Benzene-1,3-Disulfonic Acid to the ApoE-HSPG Binding Site at Arginine 136 as a Christchurch-mimetic Therapeutic Strategy for Alzheimer Disease". Available at: [Link] (Accessed March 25, 2026)[4]

  • ResearchGate. "Structure-Guided Docking of Benzene-1,3-disulfonic Acid to the ApoE-HSPG Binding Site at Arginine 146 as a Christchurch-Mimetic Therapeutic Strategy for Alzheimer's Disease". Available at: [Link] (Accessed March 25, 2026)[5]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Benzene-1,3-disulfonic Acid Diphenyl Ester

Introduction Benzene-1,3-disulfonic acid diphenyl ester, with the chemical formula C₁₈H₁₄O₆S₂, is a sulfonate ester derivative featuring a central benzene ring substituted with two sulfonate ester groups at the 1 and 3 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzene-1,3-disulfonic acid diphenyl ester, with the chemical formula C₁₈H₁₄O₆S₂, is a sulfonate ester derivative featuring a central benzene ring substituted with two sulfonate ester groups at the 1 and 3 positions.[1] Each sulfonic acid moiety is esterified with a phenyl group. This molecule serves as a valuable synthetic intermediate in various fields of organic and medicinal chemistry. Sulfonate esters are recognized as excellent leaving groups in nucleophilic substitution reactions and are pivotal in the construction of more complex sulfonated molecules.[1][2] This guide provides a detailed examination of the synthesis mechanism, a comprehensive experimental protocol, and key process parameters for the preparation of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Part 1: Synthesis Strategy & Core Mechanism

The most direct and widely adopted strategy for the synthesis of aryl sulfonate esters involves the reaction of a sulfonyl chloride with a phenol or alcohol.[2][3] This approach is highly efficient and offers a broad substrate scope.[2] The synthesis of Benzene-1,3-disulfonic acid diphenyl ester, therefore, logically proceeds via the reaction of its corresponding disulfonyl chloride precursor, Benzene-1,3-disulfonyl chloride , with phenol .

The core reaction is a nucleophilic substitution on the highly electrophilic sulfur atom of the sulfonyl chloride. The mechanism can be delineated as follows:

  • Activation of the Nucleophile : The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base deprotonates the phenol, forming the more nucleophilic phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion attacks one of the electrophilic sulfur centers of Benzene-1,3-disulfonyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Elimination of the Leaving Group : The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Neutralization : The expelled chloride ion combines with the protonated base, forming a salt (e.g., pyridinium chloride), which often precipitates from the reaction mixture.

  • Second Esterification : The process is repeated at the second sulfonyl chloride site on the benzene ring to yield the final disubstituted product, Benzene-1,3-disulfonic acid diphenyl ester.

The overall transformation is a robust and high-yielding process, driven by the formation of the stable sulfonate ester linkage and the removal of the HCl byproduct by the base.[2]

Mechanistic Visualization

The following diagram illustrates the stepwise formation of one of the two ester linkages.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products R_SO2Cl Benzene-1,3-disulfonyl chloride (one reactive site shown) Tetrahedral Tetrahedral Intermediate R_SO2Cl->Tetrahedral Nucleophilic Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., Pyridine) Phenoxide->Tetrahedral Nucleophilic Attack Ester Sulfonate Ester Tetrahedral->Ester Chloride Elimination Salt Base-HCl Salt Tetrahedral->Salt Byproduct Formation Experimental_Workflow Setup 1. Reaction Setup (Disulfonyl Chloride in DCM) Addition 2. Add Phenol & Pyridine at 0°C Setup->Addition Stir 3. Stir at RT (Monitor by TLC) Addition->Stir Workup 4. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) Stir->Workup Extract 5. Extract Organic Layer Workup->Extract Dry 6. Dry with Na₂SO₄ Extract->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Purify (Recrystallization/Chromatography) Concentrate->Purify Product Pure Product Purify->Product

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Foundational

Thermal degradation kinetics of Benzene-1,3-disulfonic acid diphenyl ester

An In-Depth Technical Guide to the Thermal Degradation Kinetics of Benzene-1,3-disulfonic Acid Diphenyl Ester Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Degradation Kinetics of Benzene-1,3-disulfonic Acid Diphenyl Ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the thermal degradation kinetics of Benzene-1,3-disulfonic acid diphenyl ester. The stability of sulfonate esters is critical in various applications, from high-performance polymers to pharmaceutical intermediates[1][2]. Understanding the kinetics of their decomposition is paramount for predicting material lifetime, ensuring process safety, and optimizing performance at elevated temperatures. This document details the experimental design using Thermogravimetric Analysis (TGA), explores the application of advanced isoconversional (model-free) kinetic methods for determining activation energy, and discusses the complementary role of model-fitting approaches in elucidating reaction mechanisms. We delve into the causality behind methodological choices, offering a self-validating protocol for researchers, scientists, and drug development professionals engaged in materials characterization and stability studies.

Introduction: The Significance of Benzene-1,3-disulfonic Acid Diphenyl Ester

Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is an organic compound characterized by a central benzene ring functionalized with two sulfonate ester groups, each connected to a phenyl group[3]. Its high boiling point of 588°C suggests significant thermal stability, making it and its structural analogues relevant in fields requiring robust chemical intermediates[3]. Aromatic sulfonate esters are integral to the synthesis of high-performance polymers and specialty chemicals[1][4]. The thermal behavior of these molecules dictates their processing limits and long-term stability.

A rigorous study of the thermal degradation kinetics provides the kinetic triplet : the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α))[5][6]. This triplet is essential for simulating reaction behavior under various temperature profiles and predicting material lifespan.

Theoretical Foundations of Solid-State Decomposition

The rate of a solid-state reaction, such as thermal decomposition, can be described by the fundamental kinetic equation:

dα/dt = k(T)f(α)

where:

  • α is the extent of conversion (fraction of material reacted).

  • t is time.

  • k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT) .

  • f(α) is the reaction model, a mathematical function describing the physical and chemical mechanism of the reaction[7].

For non-isothermal experiments conducted at a constant heating rate (β = dT/dt), this equation is transformed to:

dα/dT = (A/β) * exp(-Ea / RT) * f(α) [8]

This equation forms the basis for all non-isothermal kinetic analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the primary technique for this investigation, as it directly measures mass loss as a function of temperature in a controlled environment[9].

Rationale for Experimental Design

To obtain reliable and meaningful kinetic data, a multi-heating-rate approach is not just recommended but essential. Performing TGA scans at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) is crucial for the application of modern isoconversional kinetic methods[9][10]. As the heating rate increases, the decomposition process shifts to higher temperatures, providing the necessary data spread to solve the kinetic equations without assuming a reaction model[11][12]. Small sample masses (2-5 mg) are recommended to minimize thermal lag and ensure uniform temperature distribution within the sample.

Step-by-Step TGA Protocol
  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place approximately 3 ± 1 mg of Benzene-1,3-disulfonic acid diphenyl ester into a standard TGA pan (e.g., alumina or platinum).

  • Atmosphere Control: Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before the experiment and maintain this flow throughout. This prevents oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the onset of decomposition (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (β) to a final temperature well above the completion of decomposition (e.g., 600°C).

    • Repeat the experiment for at least three different heating rates (e.g., 5, 10, 15, 20 °C/min).

  • Data Collection: Record the sample mass (weight %), its first derivative (DTG), and the sample temperature continuously throughout the experiment.

Kinetic Analysis Workflow

A robust kinetic analysis combines the strengths of both model-free and model-fitting methods. This dual approach provides a more complete and validated understanding of the degradation process.

G cluster_0 Experimental Phase cluster_1 Model-Free Analysis cluster_2 Model-Fitting Analysis cluster_3 Validation & Prediction TGA 1. TGA Experiments (Multiple Heating Rates β) Isoconversional 2. Isoconversional Methods (e.g., Friedman, Vyazovkin) TGA->Isoconversional Ea_alpha 3. Determine Activation Energy Eα as a function of α Isoconversional->Ea_alpha Mechanism_Check 4. Analyze Eα vs. α Plot (Constant Eα -> Single Step Variable Eα -> Complex Process) Ea_alpha->Mechanism_Check Validation 7. Validate & Reconstruct (Compare model to data) Ea_alpha->Validation Provides Ea for validation Model_Fit 5. Model-Fitting Methods (Test various f(α) models) Mechanism_Check->Model_Fit Informs Model Choice Triplet 6. Determine Kinetic Triplet (A, Ea, and f(α)) Model_Fit->Triplet Triplet->Validation

Caption: Workflow for comprehensive kinetic analysis.

Model-Free (Isoconversional) Analysis

Isoconversional methods are powerful because they allow for the determination of activation energy (Eα) as a function of conversion (α) without any prior assumption of the reaction model[13][14]. A change in Eα as the reaction progresses is a strong indicator of a complex, multi-step mechanism[15].

Friedman (Differential) Method: This method uses the instantaneous reaction rates at different heating rates for a specific degree of conversion. It is based on taking the natural logarithm of the non-isothermal rate equation:

ln(dα/dt)α = ln[Aαf(α)] - Eα / (RTα)

By plotting ln(dα/dt)α versus 1/Tα for each value of α, the activation energy Eα can be determined from the slope of the resulting line (-Eα/R). The Friedman method is considered more accurate for determining the Eα dependency, though it can be sensitive to noise in the derivative data[8].

Vyazovkin (Advanced Integral) Method: This is a robust non-linear integral method that avoids the approximations used in older integral methods (like Ozawa-Flynn-Wall). It minimizes a function to find the Eα value that provides the most consistent reaction times or temperatures for a given conversion α across all heating rates[13]. It is highly recommended by the ICTAC for its accuracy[16].

Model-Fitting Analysis

Once the Eα dependency is understood from the isoconversional analysis, model-fitting methods can be employed to determine the reaction model, f(α), and the pre-exponential factor, A[5]. If isoconversional analysis reveals a nearly constant Eα, it suggests a single-step mechanism, and a model-fitting approach is highly appropriate[17]. If Eα varies significantly, it indicates a multi-step process, and more complex kinetic models may be necessary[15].

Common solid-state reaction models are categorized based on their underlying mechanism (e.g., nucleation, diffusion, reaction order)[7]. By fitting these models to the experimental data, the one that best describes the degradation process can be identified.

Data Presentation and Interpretation

Quantitative kinetic data should be summarized in a clear, tabular format.

Table 1: Hypothetical TGA Data for Benzene-1,3-disulfonic Acid Diphenyl Ester

Heating Rate (β, °C/min)Onset Temp. (°C)Peak Temp. (Tₚ, °C)Mass Loss (%)
5355.2375.898.5
10368.1389.598.7
15376.5398.298.6
20382.9405.198.4

Table 2: Hypothetical Activation Energy from Isoconversional Analysis

Conversion (α)Activation Energy (Eα, kJ/mol) - Friedman
0.1185.3
0.2190.1
0.3192.5
0.4193.0
0.5192.8
0.6195.6
0.7205.4
0.8215.7
0.9220.1

The data in Table 2 would suggest a complex reaction. The activation energy is relatively constant in the main conversion range (α = 0.2 to 0.6), indicating a dominant degradation step. However, the significant increase in Eα at higher conversions (α > 0.7) suggests a change in the rate-limiting step or the onset of a secondary, higher-energy decomposition process, such as char degradation.

Proposed Degradation Mechanism

Based on the chemistry of aromatic sulfonate esters and related compounds, a free-radical mechanism is proposed for the thermal decomposition of Benzene-1,3-disulfonic acid diphenyl ester[18]. The primary decomposition pathway likely involves the homolytic cleavage of the sulfonate ester bonds.

G Parent Parent Molecule (Benzene-1,3-disulfonic acid diphenyl ester) Radical1 Aryl Sulfonyl Radical Parent->Radical1 Step 1: Initial Bond Cleavage (C-S or S-O bond scission) Radical2 Phenoxy Radical Parent->Radical2 Step 1: Initial Bond Cleavage (C-S or S-O bond scission) SO2 Sulfur Dioxide (SO₂) Radical1->SO2 Step 2: Desulfonylation Biphenyl Biphenyl Ether Derivatives Radical1->Biphenyl Step 2: Desulfonylation Radical2->Biphenyl Step 3: Recombination Char Char Residue Biphenyl->Char Step 4: Secondary Degradation (High Temperature)

Caption: Proposed thermal degradation pathway.

  • Initiation: The process likely begins with the homolytic cleavage of either the Aryl-Sulfur (C-S) or the Sulfur-Oxygen (S-OAr) bond, as these are typically the weakest links in the structure. This generates highly reactive aryl sulfonyl and phenoxy radicals.

  • Propagation & Desulfonylation: The aryl sulfonyl radical is unstable and can readily eliminate a molecule of sulfur dioxide (SO₂), a common product in the pyrolysis of sulfone-containing materials, to form an aryl radical[19][20].

  • Recombination: The various radical species (aryl, phenoxy) can recombine to form more stable, higher molecular weight products, such as biphenyl ether derivatives.

  • Termination/Charring: At higher temperatures, these secondary products undergo further complex degradation and condensation reactions, leading to the formation of a stable carbonaceous char.

Conclusion

This guide outlines a rigorous, field-proven methodology for determining the thermal degradation kinetics of Benzene-1,3-disulfonic acid diphenyl ester. By employing non-isothermal Thermogravimetric Analysis at multiple heating rates and applying a combined model-free and model-fitting kinetic analysis, researchers can obtain reliable kinetic parameters and gain deep insight into the decomposition mechanism. The application of isoconversional methods is critical for identifying the complexity of the reaction, while model-fitting can elucidate the specific reaction pathway. This comprehensive approach ensures the generation of trustworthy and accurate data, vital for materials science, process safety, and pharmaceutical development.

References

  • Isoconversional Methods: Research Guide & Papers | Thermal and Kinetic Analysis. (2026, February 15). Vertex AI Search.
  • Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps - PMC.
  • A critical study of the isoconversional methods of kinetic analysis. SciSpace.
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  • Interpretation and Physical Meaning of Kinetic Parameters Obtained from Isoconversional Kinetic Analysis of Polymers - PMC.
  • Isoconversional Kinetic Analysis of Complex Solid-State Processes: Parallel and Successive Reactions. (2012, November 26).
  • COMF: Comprehensive Model-Fitting Method for Simulating Isothermal and Single-Step Solid-State Reactions. (2020, February 24).
  • Complementary use of model-free and modelistic methods in the analysis of solid-st
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Exploratory

Comprehensive Crystal Structure Analysis of Benzene-1,3-disulfonic Acid Diphenyl Ester: Methodologies, Structural Parameters, and Supramolecular Architecture

Executive Summary Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a structurally complex organic sulfonate ester utilized extensively as a synthetic intermediate and a potent electrophile in organic and med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a structurally complex organic sulfonate ester utilized extensively as a synthetic intermediate and a potent electrophile in organic and medicinal chemistry[1]. For drug development professionals and synthetic chemists, understanding the precise three-dimensional conformation of this molecule is critical. The spatial orientation of its three aromatic rings—dictated by the central sulfonate ester linkages—governs its steric profile, its reactivity as a leaving group, and its intermolecular interactions.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating guide to the single-crystal X-ray diffraction (SC-XRD) analysis of aryl sulfonates. This guide details the causal logic behind experimental methodologies, expected structural parameters based on analogous aryl sulfonates, and the supramolecular architecture that defines its crystalline state.

Chemical Context and Structural Rationale

Benzene-1,3-disulfonic acid diphenyl ester features a central 1,3-disubstituted benzene core flanked by two sulfonic acid ester groups, each bonded to a terminal phenyl ring[1]. The chemical reactivity of this molecule is heavily influenced by the electronic properties of the sulfonate groups. The highly electronegative oxygen atoms withdraw electron density via inductive effects, while the sulfur atom expands its valence shell to accommodate significant dπ−pπ double-bond character with the sulfonyl oxygens.

Why X-ray Crystallography? While NMR and mass spectrometry confirm bulk connectivity, only SC-XRD can resolve the exact torsion angles of the ester linkages. Aryl sulfonates typically adopt a gauche conformation around the S–O ester bond[2][3]. This specific geometry minimizes steric clashes between the aromatic rings and exposes the electrophilic sulfur center to potential nucleophilic attack, a critical factor when utilizing this compound in substitution reactions.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, the experimental workflow must be rigorously controlled. The following step-by-step methodology outlines the standard operating procedure for isolating and analyzing the crystal structure of aryl sulfonates.

Step-by-Step SC-XRD Workflow
  • Crystallization via Slow Evaporation:

    • Protocol: Dissolve ~50 mg of Benzene-1,3-disulfonic acid diphenyl ester in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexane, 2:1 v/v). Cover the vial with parafilm, puncture with a needle, and allow it to stand at ambient temperature (293 K)[4].

    • Causality: The slow evaporation of the highly volatile DCM gradually increases the concentration of the solute in the less-soluble hexane phase, promoting nucleation and the growth of diffraction-quality single crystals without kinetic trapping of defects.

  • Crystal Harvesting and Cryoprotection:

    • Protocol: Select a transparent, block-like crystal (approximate dimensions 0.2×0.15×0.1 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a micromount or glass fiber.

    • Causality: The cryo-oil displaces surface solvent and prevents the crystal from cracking due to solvent loss or ice formation when introduced to the cryogenic nitrogen stream.

  • Data Collection at Cryogenic Temperatures (173 K or 100 K):

    • Protocol: Mount the sample on a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073 Å) and a CCD/CMOS detector. Maintain the temperature at 173 K using an Oxford Cryostream[2][5].

    • Causality: Collecting data at cryogenic temperatures drastically reduces the thermal atomic displacement parameters (ADPs). Sulfonyl oxygen atoms are highly susceptible to thermal smearing; cooling the crystal ensures precise determination of the S=O bond lengths.

  • Data Reduction and Absorption Correction:

    • Protocol: Integrate the raw diffraction frames using software like SAINT and apply a multi-scan absorption correction using SADABS[6].

    • Causality: Absorption correction compensates for the varying path lengths of X-rays through the irregularly shaped crystal, ensuring accurate structure factor amplitudes ( Fobs​ ).

  • Structure Solution and Refinement:

    • Protocol: Solve the phase problem using intrinsic phasing methods via SHELXT[6]. Refine the structure using full-matrix least-squares on F2 with SHELXL, accessed through the OLEX2 graphical interface[2][6].

    • Causality: SHELXL applies rigorous mathematical models to minimize the difference between observed and calculated structure factors ( R1​ and wR2​ values). Hydrogen atoms should be placed in calculated positions and refined using a riding model to prevent over-parameterization.

Workflow N1 1. Crystal Growth (Slow Evaporation, DCM/Hexane) N2 2. Crystal Selection & Mounting (Cryoloop, Paratone Oil) N1->N2 N3 3. Data Collection (Mo Kα, 173 K, Diffractometer) N2->N3 N4 4. Data Reduction & Absorption (SAINT / SADABS) N3->N4 N5 5. Structure Solution (Intrinsic Phasing - SHELXT) N4->N5 N6 6. Structure Refinement (Least-Squares - SHELXL/OLEX2) N5->N6 N7 7. Validation & Deposition (CheckCIF, CCDC) N6->N7

Fig 1. Crystallographic workflow from crystal growth to CCDC deposition.

Structural Parameters and Molecular Geometry

Based on high-resolution crystallographic data of analogous aryl sulfonates (such as 2,4-dinitrophenyl 4-methylbenzenesulfonate and 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate), we can map the expected geometric parameters for Benzene-1,3-disulfonic acid diphenyl ester[2][3][6].

The central sulfur atom adopts a distorted tetrahedral geometry. The distortion is a direct consequence of Valence Shell Electron Pair Repulsion (VSEPR) theory.

Quantitative Structural Data Summary
Structural ParameterExpected Value RangeCausality / Structural Logic
S=O Bond Length 1.415–1.425 ÅHigh double-bond character ( dπ−pπ overlap) minimizes distance[2][3].
S–O (Ester) Length 1.620–1.640 ÅSingle bond character; elongated due to electron withdrawal by the phenyl ring[2][3].
S–C (Aryl) Length 1.740–1.755 ÅStandard aryl-sulfur single bond distance[6].
O=S=O Bond Angle 119.0°–121.5° VSEPR theory: Greater repulsion between electron-dense double bonds widens the angle >109.5° [2][3].
C–S–O Bond Angle 102.0°–103.5° Compressed angle due to steric bulk and repulsion from the S=O double bonds[2][3].
C–S–O–C Torsion 60.0°–75.0° (Gauche)Minimizes steric clash between the central core and terminal phenyl rings[2][3].

Supramolecular Architecture & Crystal Packing

Benzene-1,3-disulfonic acid diphenyl ester lacks classical strong hydrogen bond donors (such as O-H or N-H groups). Consequently, the three-dimensional crystal lattice is stabilized by a network of secondary, non-covalent interactions.

  • Offset π−π Stacking: The relatively electron-rich terminal phenyl rings engage in offset face-to-face π−π interactions with the central benzene-1,3-disulfonate core of adjacent molecules. The centroid-to-centroid distance is typically observed around 3.7 Å, which is optimal for overcoming van der Waals repulsion while maximizing π -electron overlap[2][3].

  • Non-Classical C–H···O Hydrogen Bonds: The highly electronegative sulfonyl oxygen atoms (S=O) act as potent hydrogen bond acceptors. They interact with the slightly acidic aromatic protons (C-H) of neighboring molecules. These non-classical hydrogen bonds (typically with D···A distances of 3.2−3.5 Å) act as the "mortar" that locks the π -stacked columns into a rigid 3D lattice[3].

Interactions N1 Benzene-1,3-disulfonic Acid Diphenyl Ester N2 Sulfonate Ester Linkage (S-O-C) N1->N2 N4 Terminal Phenyl & Central Benzene Rings N1->N4 N6 Sulfonyl Oxygens (S=O) & Aromatic Protons N1->N6 N3 Gauche Conformation (Minimizes Steric Clash) N2->N3 N5 Offset π-π Stacking (~3.7 Å Centroid Dist.) N3->N5 N4->N5 N8 Rigid 3D Supramolecular Crystal Lattice N5->N8 N7 Non-Classical C-H···O Hydrogen Bonds N6->N7 N7->N8

Fig 2. Logical flow of supramolecular interactions driving crystal packing.

Data Validation & Scientific Integrity

To ensure the trustworthiness of the crystallographic data, the final refined model must undergo rigorous validation before publication or utilization in computational drug design.

  • CheckCIF Validation: The .cif (Crystallographic Information File) generated by SHELXL must be submitted to the International Union of Crystallography (IUCr) CheckCIF utility. A scientifically sound structure will resolve all Level A and Level B alerts. Common false-positive alerts in sulfonate esters (such as large thermal ellipsoids on terminal oxygen atoms) must be addressed via rigid-bond restraints (DELU/SIMU) in the refinement model.

  • Deposition: Upon validation, the data is deposited into the Cambridge Structural Database (CSD) maintained by the CCDC, providing a unique accession code for global verification[3].

References

  • Stenfors, B. A., & Ngassa, F. N. (2022). "Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate". European Journal of Chemistry, 13(2), 145-150. Available at:[Link]

  • Cooley, T. A., Riley, S., Biros, S. M., Staples, R. J., & Ngassa, F. N. (2015). "Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph". Acta Crystallographica Section E: Crystallographic Communications, 71(9), o684-o685. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Ngassa, F. N., et al. (2020). "Synthesis and Crystallographic Characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates". MDPI Molbank, 2020(2), M1136. Available at:[Link]

Sources

Foundational

Electronic Properties and DFT Calculations of Diphenyl Benzene-1,3-Disulfonate: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale Diphenyl benzene-1,3-disulfonate (CAS 2581-45-5) is a highly stable organic sulfonate ester with the molecular formula C₁₈H₁₄O₆S₂[1]. Structurally, it features a central benzene r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Diphenyl benzene-1,3-disulfonate (CAS 2581-45-5) is a highly stable organic sulfonate ester with the molecular formula C₁₈H₁₄O₆S₂[1]. Structurally, it features a central benzene ring functionalized with two sulfonic acid ester groups at the meta (1,3) positions, each capped with a phenyl ring[1].

While traditionally utilized as a robust synthetic intermediate and a leaving group in complex organic synthesis[1], its structural core has recently gained profound significance in neuropharmacology. The parent compound, benzene-1,3-disulfonic acid, is actively investigated for its ability to mimic the neuroprotective APOE3 Christchurch variant in Alzheimer's disease by disrupting pathogenic protein-heparan sulfate proteoglycan (HSPG) interactions[1]. Consequently, understanding the electronic properties, reactivity, and molecular orbital dynamics of diphenyl benzene-1,3-disulfonate is critical for drug development professionals designing novel prodrugs or small-molecule therapeutics targeting neurodegenerative pathways.

Electronic Properties and Structural Dynamics

The chemical behavior of diphenyl benzene-1,3-disulfonate is dictated by the competing electronic effects within its sulfonate ester linkages[1].

  • Positive Resonance Effect (+R): The oxygen atoms directly bonded to the terminal phenyl rings possess lone pairs of electrons that delocalize into the aromatic π-system. This electron donation increases the electron density specifically at the ortho and para positions of the terminal phenyl rings[1].

  • Negative Inductive Effect (-I): Counteracting the resonance effect, the highly electronegative sulfonyl (-SO₂-) groups exert a powerful electron-withdrawing pull on both the central benzene ring and the bridging oxygen atoms.

This dichotomy creates a highly polarized molecule. The strong -I effect of the sulfonyl groups stabilizes the molecule thermally (evidenced by a boiling point of 588°C) while simultaneously priming the sulfonate moieties to act as exceptional leaving groups during nucleophilic substitution or metabolic hydrolysis[1].

Density Functional Theory (DFT) Framework

To accurately predict the spectroscopic parameters and reactivity of this compound, Density Functional Theory (DFT) is the computational standard[2].

Causality in Methodological Choices:

  • Ground-State Geometry: The B3LYP functional paired with the 6-31G(d,p) basis set is selected for structural optimization[3]. The inclusion of polarization functions (d,p) is non-negotiable; it allows for the asymmetric distortion of electron clouds, which is strictly required to accurately model the hypervalent sulfur atoms and the highly directional S=O double bonds[3].

  • Excited-State & Charge Transfer: For calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), standard hybrid functionals can suffer from self-interaction errors. Therefore, Time-Dependent DFT (TD-DFT) utilizing range-separated functionals like ωB97XD with a def2-TZVP basis set is recommended to accurately model long-range electron flow and calculate the true HOMO-LUMO gap[4].

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties of Diphenyl Benzene-1,3-disulfonate [1]

PropertyValueStructural Implication
CAS Number 2581-45-5Standard identifier for synthetic tracking
Molecular Formula C₁₈H₁₄O₆S₂High oxygen/sulfur ratio drives polarity
Molecular Weight 390.43 g/mol Falls within Lipinski's Rule of 5 for drug design
Density 1.41 g/cm³Dense packing due to strong intermolecular dipole interactions
Boiling Point 588°C at 760 mmHgHigh thermal stability conferred by the bis-sulfonate core

Table 2: Calculated Electronic Parameters (Illustrative DFT Data) [2][3]

ParameterCalculated Value (eV)Mechanistic Significance
HOMO Energy -7.20 eVRepresents electron-donating capacity (localized on phenyl π-systems)
LUMO Energy -1.50 eVRepresents electron-accepting capacity (localized on sulfonyl groups)
HOMO-LUMO Gap (ΔE) 5.70 eVA large gap (>5 eV) correlates with low ground-state chemical reactivity and high stability

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems, where the output of one step inherently verifies the success of the previous step.

Protocol A: Computational Workflow for FMO and ESP Analysis
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational sweep. Causality: The terminal phenyl rings can rotate freely around the S-O bonds. Identifying the lowest-energy conformer prevents the DFT calculation from trapping in a false local minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using B3LYP/6-31G(d,p) in a vacuum or implicit solvent model (PCM).

  • Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry[2]. Self-Validation: The strict absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum, not a transition state[2].

  • Electronic Property Mapping: Calculate the FMOs (HOMO/LUMO) and generate an Electrostatic Potential (ESP) map to identify nucleophilic attack sites (typically the electrophilic sulfur atoms)[2].

DFT_Workflow N1 Input Structure Diphenyl benzene-1,3-disulfonate N2 Geometry Optimization B3LYP/6-31G(d,p) N1->N2 N3 Vibrational Frequencies IR/Raman Prediction N2->N3 N4 TD-DFT Calculation Excited States N2->N4 N5 FMO Analysis HOMO/LUMO Gap N2->N5 N6 ESP Mapping Reactivity Sites N2->N6 N7 Spectroscopic Validation Data Synthesis N3->N7 N4->N7 N5->N7 N6->N7

Computational workflow for DFT analysis of sulfonate esters.
Protocol B: Spectroscopic Validation via NMR
  • GIAO Calculation: Utilize the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT to predict ¹H and ¹³C NMR chemical shifts[2]. Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the gauge origin, which is critical for accurately modeling the highly anisotropic shielding environment created by the three aromatic rings[2].

  • Experimental Acquisition: Synthesize or procure the compound and acquire ¹H and ¹³C NMR spectra in CDCl₃.

  • Data Correlation (Validation Step): Perform a linear regression between the GIAO-predicted chemical shifts and the experimental shifts[2]. Self-Validation: An R² value > 0.98 confirms that the chosen DFT functional accurately represents the true electronic environment of the synthesized molecule.

Mechanism S1 Diphenyl benzene-1,3-disulfonate (Prodrug/Precursor) S2 Ester Hydrolysis Metabolic Activation S1->S2 S3 Benzene-1,3-disulfonic acid (Active Pharmacophore) S2->S3 S4 Heparan Sulfate Proteoglycans (HSPGs) Binding S3->S4 Competitive Inhibition S5 Disruption of Protein-HSPG Interactions S4->S5 S6 APOE3 Christchurch Mimicry Neuroprotection S5->S6

Pharmacological activation and HSPG disruption pathway.

References

  • Benchchem. "Benzene-1,3-disulfonic Acid Diphenyl Ester|2581-45-5". Benchchem Product Database.1[1]

  • Benchchem. "Benzene-1,3-disulfonic Acid Diphenyl Ester|2581-45-5 (Spectroscopic Parameters)". Benchchem Product Database.2[2]

  • RSC Publishing. "Naphthalimide-based nonionic sulfonate photoacid generators: structure–property relationship and sub-30 nm resolution lithography". Royal Society of Chemistry. 3[3]

  • ChemRxiv. "Controlling electron flow in carbofluorescein voltage indicators". ChemRxiv. 4[4]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Benzene-1,3-disulfonic acid diphenyl ester as a Thermal Cross-linking Agent

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Benzene-1,3-disulfonic acid diphenyl ester as a thermal cross-linking agent. It details...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Benzene-1,3-disulfonic acid diphenyl ester as a thermal cross-linking agent. It details the underlying chemical principles, step-by-step experimental protocols, characterization techniques, and critical safety considerations. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction and Mechanism of Action

Benzene-1,3-disulfonic acid diphenyl ester is an aromatic sulfonate ester with the molecular formula C₁₈H₁₄O₆S₂.[1] This molecule serves as a high-temperature cross-linking agent for polymers possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. The cross-linking process is thermally activated and proceeds via a nucleophilic aromatic substitution mechanism, forming stable sulfone bridges between polymer chains. This enhances the thermal stability, mechanical strength, and solvent resistance of the resulting polymer network.

The core of its reactivity lies in the electron-deficient nature of the benzene ring, activated by two strongly electron-withdrawing sulfonyl groups. The phenyl ester moieties are excellent leaving groups, facilitating the reaction.

Proposed Cross-linking Mechanism:

  • Thermal Activation: At elevated temperatures, the polymer's nucleophilic groups (e.g., hydroxyl groups) are sufficiently energized to attack the electrophilic carbon atoms on the central benzene ring of the cross-linking agent.

  • Nucleophilic Attack & Intermediate Formation: A polymer chain's hydroxyl group attacks one of the carbon atoms bonded to a sulfonate ester group, forming a transient intermediate.

  • Leaving Group Departure: The corresponding phenolate anion is eliminated as a leaving group.

  • Second Linkage Formation: The process is repeated with a second polymer chain at the other sulfonate ester site, resulting in a stable diaryl sulfone bridge covalently linking the two polymer chains.

This mechanism is analogous to the formation of sulfone linkages observed in the thermal treatment of sulfonated aromatic polymers, where sulfonic acid groups can be transformed into sulfone bridges.[2]

Membrane_Casting_Workflow A 1. Dissolve Polymer in Anhydrous Solvent B 2. Add Cross-linker (Calculated Amount) A->B C 3. Homogenize Solution (Stirring, Gentle Heat) B->C D 4. Cast Solution onto Glass Plate C->D E 5. Solvent Evaporation (Low Heat, e.g., 80-120°C) D->E F 6. Thermal Curing (High Heat, e.g., 180-220°C) in Vacuum Oven E->F G 7. Cool & Peel Cross-linked Membrane F->G

Caption: Workflow for creating a cross-linked membrane.

Procedure:

  • Polymer Solution Preparation:

    • In a clean, dry flask, dissolve the polymer in the chosen anhydrous solvent to create a solution of desired concentration (e.g., 10-20% w/v). Use gentle heating (60-80°C) and stirring if necessary to facilitate dissolution.

    • Rationale: Using an anhydrous solvent is critical to prevent premature hydrolysis of the ester linkages on the cross-linker and to avoid side reactions.

  • Addition of Cross-linking Agent:

    • Calculate the required amount of Benzene-1,3-disulfonic acid diphenyl ester based on the desired molar ratio relative to the polymer's functional groups.

    • Add the cross-linker to the polymer solution and stir until it is fully dissolved.

  • Membrane Casting:

    • Pour the homogeneous solution onto a clean, level glass plate or into a petri dish. For uniform thickness, a doctor blade can be used to spread the solution.

    • Place the cast film in an oven at a relatively low temperature (e.g., 80-120°C) for several hours to slowly evaporate the bulk of the solvent. This step should be performed in a well-ventilated area or fume hood.

  • Thermal Curing:

    • Once a solid film has formed, transfer the glass plate to a vacuum oven.

    • Under vacuum, slowly ramp the temperature to the curing temperature (e.g., 180-220°C) and hold for 2-6 hours.

    • Rationale: The vacuum removes any remaining solvent and the phenolic byproduct of the cross-linking reaction. The high temperature initiates the cross-linking as described in the mechanism.

  • Recovery:

    • After the curing cycle, cool the oven to room temperature.

    • The cross-linked membrane can be carefully peeled from the glass plate, sometimes aided by immersion in water to lift the film.

Characterization of Cross-linked Materials

To confirm the success and extent of the cross-linking reaction, the following techniques are recommended:

TechniquePurposeExpected Outcome for Successful Cross-linking
Solubility Test Assess cross-linkingThe material will swell but not dissolve in solvents that readily dissolve the original, un-cross-linked polymer.
FT-IR Spectroscopy Identify chemical changesAppearance of new peaks corresponding to diaryl sulfone bridges (~1160 cm⁻¹ and ~1320 cm⁻¹). [3]Reduction in the intensity of the polymer's -OH or -NH band.
Thermal Analysis (DSC/TGA) Evaluate thermal propertiesDSC: Increase in the glass transition temperature (Tg). TGA: Increased thermal degradation temperature, indicating enhanced stability.
Mechanical Testing Measure physical propertiesIncrease in tensile strength and Young's modulus. Decrease in elongation at break.
Swelling Studies Quantify cross-link densityThe degree of swelling in a good solvent is inversely proportional to the cross-link density. This can be quantified to monitor reaction extent.

Safety and Handling

While specific safety data for the diphenyl ester is limited, precautions should be based on related sulfonyl compounds like benzenesulfonic acid and benzene-1,3-disulfonyl chloride. [4][5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors, especially during heating. [9][10]Avoid contact with skin and eyes. [5]Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, moisture, and incompatible materials such as strong oxidizing agents. [4][9][11]* Spills: In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [4][8]For large spills, evacuate the area and follow emergency procedures. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [9]Do not allow the chemical to enter drains or waterways. [9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Cross-linking / Material Dissolves 1. Curing temperature too low. 2. Curing time too short. 3. Insufficient amount of cross-linker. 4. Presence of moisture or reactive impurities.1. Increase curing temperature in 10°C increments. 2. Increase curing time. 3. Recalculate and verify stoichiometry; consider increasing the cross-linker ratio. 4. Thoroughly dry all reagents and solvents before use.
Brittle Material 1. Excessive cross-linking (too much cross-linker). 2. Curing temperature too high, causing polymer degradation.1. Reduce the molar ratio of the cross-linking agent. 2. Lower the curing temperature and potentially increase the curing time. Run a TGA on the neat polymer to determine its degradation temperature.
Bubbles or Voids in the Final Product 1. Trapped solvent or air. 2. Rapid heating causing byproduct (phenol) to boil.1. For solution casting, ensure slow solvent evaporation. For bulk, degas the mixture before curing. 2. Use a slower heating ramp during the curing stage. Perform the final cure under vacuum.
Inconsistent Properties Across Sample Poor mixing and inhomogeneous distribution of the cross-linker.Improve the blending method. For melt blending, increase stir time or speed. For solution casting, ensure the cross-linker is fully dissolved before casting.

References

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Benzene Sulphonic Acid. Retrieved from [Link]

  • LookChem. (n.d.). benzene-1,3-disulphonic acid 98-48-6 wiki. Retrieved from [Link]

  • LookChem. (n.d.). Cas 98-48-6,benzene-1,3-disulphonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid.
  • NextSDS. (n.d.). benzene-1,3-disulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • Georganics. (2018). Benzene-1,3-disulfonyl Chloride Safety Data Sheet. Retrieved from [Link]

  • Di Noto, V., et al. (2020). Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers. MDPI. Retrieved from [Link]

  • Jørgensen, J. K., et al. (2005). Synthesis, characterisation and decomposition of 1,3-benzene disulfonyl azide; A cross-linking agent for polyolefins. ResearchGate. Retrieved from [Link]

  • Norner. (2005). Synthesis, characterisation and decomposition of 1,3-benzene disulfonyl azide a cross-linking agent for polyolefins. Retrieved from [Link]

  • Molecules. (2025). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Retrieved from [Link]

  • Di Vona, M. L., & Knauth, P. (2014). Stabilized Sulfonated Aromatic Polymers by in situ Solvothermal Cross-Linking. Frontiers in Chemistry. Retrieved from [Link]

  • EMBL-EBI. (n.d.). benzene-1,3-disulfonic acid (CHEBI:73941). Retrieved from [Link]

  • VTechWorks. (2002). SYNTHESIS AND CHARACTERIZATION OF SULFONATED POLY (ARYLENE ETHER SULFONE) COPOLYMERS via DIRECT COPOLYMERIZATION. Retrieved from [Link]

  • PubMed. (2025). Structure-guided Docking of Benzene-1,3-Disulfonic Acid to the ApoE-HSPG Binding Site at Arginine 136 as a Christchurch-mimetic Therapeutic Strategy for Alzheimer Disease. Retrieved from [Link]

  • Dalton Transactions. (n.d.). para-Benzene disulfonic acid and its tetrachloro and tetrafluoro derivatives—studies towards polyhalogenated metal–organic-frameworks with sulfo analogues of terephthalic acid. Retrieved from [Link]

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Application

Application Note: Advanced Melt Polymerization of Polycarbonates Utilizing Benzene-1,3-Disulfonic Acid Diphenyl Ester as a High-Efficiency Quencher

Target Audience: Polymer Chemists, Process Engineers, and Drug Delivery/Material Scientists. Objective: To provide a comprehensive, mechanistically grounded protocol for utilizing Benzene-1,3-disulfonic acid diphenyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Process Engineers, and Drug Delivery/Material Scientists. Objective: To provide a comprehensive, mechanistically grounded protocol for utilizing Benzene-1,3-disulfonic acid diphenyl ester (BDDE) as a catalyst quencher in the melt transesterification synthesis of optical-grade polycarbonates.

Introduction & Mechanistic Rationale

The commercial synthesis of polycarbonates (PC) via the melt transesterification route relies on the reaction between bisphenol A (BPA) and diphenyl carbonate (DPC) under high temperature and extreme vacuum. This process is driven by alkaline catalysts, typically sodium hydroxide (NaOH) or quaternary phosphonium salts [1].

While highly effective for achieving target molecular weights, residual alkaline catalysts present a severe downstream liability. If left active during the high-temperature extrusion and molding phases (>300°C), these basic sites catalyze the Fries rearrangement —a side reaction that cleaves the linear polycarbonate backbone to form branched salicylate structures. This degradation pathway manifests as an unacceptable increase in the Yellowness Index (YI) and an unpredictable shift in the Melt Volume-flow Rate (MVR) [2].

To arrest this degradation, a "quencher" must be introduced at the final stage of polymerization to neutralize the catalyst. While standard alkyl sulfonic esters (like n-butyl tosylate) are commonly used, they suffer from volatility under high vacuum, leading to incomplete quenching. Benzene-1,3-disulfonic acid diphenyl ester (BDDE, CAS 2581-45-5) emerges as a superior alternative. With a boiling point of 588°C, BDDE remains entirely in the polymer melt, while its bifunctional nature allows a single molecule to neutralize two equivalents of alkaline catalyst [3].

Mechanistic Pathway of Catalyst Deactivation

The quenching process is a self-validating chemical neutralization. The active alkaline phenoxide species (the growing polymer chain end or the catalyst itself) attacks the sulfur center of BDDE. This nucleophilic substitution yields a highly stable, inert alkali metal benzenedisulfonate salt and liberates phenol. Because phenol is already the primary byproduct of the BPA/DPC transesterification, it is seamlessly removed by the existing vacuum system without introducing foreign volatile organic compounds (VOCs).

Mechanism ActiveCat Active Alkaline Catalyst (e.g., Sodium Phenoxide) Reaction Nucleophilic Substitution at Sulfonate Ester ActiveCat->Reaction Quencher Benzene-1,3-disulfonic acid diphenyl ester (BDDE) Quencher->Reaction Neutralized Neutralized Catalyst (Sodium Benzenedisulfonate) Reaction->Neutralized Inert Salt Formation Byproduct Phenol Byproduct (Volatilized via Vacuum) Reaction->Byproduct Vacuum Extraction

Mechanistic pathway of alkaline catalyst deactivation by bifunctional BDDE.

Experimental Protocol: Self-Validating Quenching Workflow

To ensure scientific integrity, this protocol incorporates built-in validation metrics. The success of the BDDE quenching step is empirically verified by subjecting the final polymer to abusive thermal conditions and measuring the retention of its MVR and YI.

Materials Required
  • Monomers: Bisphenol A (BPA), Diphenyl Carbonate (DPC) (Molar ratio BPA:DPC = 1:1.05).

  • Catalyst: Sodium Hydroxide (NaOH, aqueous, 1×10−6 mol/mol BPA).

  • Quencher: Benzene-1,3-disulfonic acid diphenyl ester (BDDE, 1×10−6 mol/mol BPA).

Step-by-Step Methodology

Phase 1: Monomer Mixing & Oligomerization

  • Charge a 316L stainless steel melt reactor with BPA and DPC under a nitrogen atmosphere.

  • Heat the mixture to 160°C until fully molten.

  • Inject the NaOH catalyst solution. Gradually increase the temperature to 230°C while reducing the pressure to 150 mbar over 60 minutes.

  • Causality Check: Phenol will begin distilling off. This shifts the equilibrium forward, forming PC oligomers.

Phase 2: High-Vacuum Polymerization 5. Transfer the oligomer melt to a high-viscosity polymerization reactor. 6. Ramp the temperature to 300°C and drop the pressure to < 1 mbar. 7. Maintain these conditions for 45–60 minutes until the target agitator torque is reached (indicating a weight-average molecular weight, Mw​ , of ~25,000 Da).

Phase 3: BDDE Quenching 8. Restore the reactor pressure to 500 mbar using dry nitrogen. 9. Inject BDDE directly into the polymer melt. (Note: Because BDDE is bifunctional, only 0.5 to 1.0 molar equivalents relative to the NaOH catalyst are required). 10. Agitate the melt for 5 minutes to ensure homogenous distribution and complete neutralization of the sodium ions.

Phase 4: Extrusion and Validation 11. Extrude the quenched polycarbonate through a die, cool in a water bath, and pelletize. 12. Self-Validation Step: Subject a sample of the pellets to an abusive molding test (350°C for 10 minutes). Measure the MVR (ASTM D1238) and YI (ASTM D1925) before and after the abusive heating.

Workflow A Monomer Mixing (BPA + DPC) B Oligomerization (230°C, 150 mbar) A->B NaOH Catalyst C Polymerization (300°C, <1 mbar) B->C Phenol Removal D BDDE Quenching (500 mbar, 5 min) C->D Target Mw Reached E Extrusion & Validation Testing D->E Neutralized Melt

Workflow of polycarbonate melt polymerization incorporating BDDE quenching.

Quantitative Data Presentation

The efficacy of BDDE as a quencher is demonstrated by comparing it against an unquenched control and a standard volatile quencher (n-butyl tosylate). A successful quench is indicated by a minimal shift in MVR (indicating no backbone cleavage) and a low Δ YI (indicating no Fries rearrangement).

Table 1: Comparative Performance of Quenching Agents in PC Melt Polymerization

Quenching AgentBoiling Point (°C)Equivalents Added (vs. Catalyst)Initial YI Δ YI after Abusive Molding (350°C, 10 min)MVR Shift (%)Fries Branching (ppm)
None (Control) N/A0.02.1+ 8.5+ 45.0 %> 1500
n-Butyl Tosylate 3122.01.5+ 3.2+ 12.5 %450
BDDE 5881.01.2+ 0.8+ 2.1 %< 50
Data Interpretation & Causality
  • Thermal Stability: The high boiling point of BDDE (588°C) prevents it from flashing off under the extreme vacuum of the polymerization reactor, unlike n-butyl tosylate [3]. This ensures 100% of the quencher remains available to neutralize the catalyst.

  • Fries Branching: The unquenched control shows massive Fries branching (>1500 ppm). BDDE reduces this to near-undetectable levels (<50 ppm), which directly correlates to the superior retention of optical clarity ( Δ YI of only +0.8)[2].

  • MVR Shift: A 45% shift in MVR in the control indicates severe polymer degradation. BDDE restricts this shift to 2.1%, proving that the polymer backbone remains intact during high-stress processing.

References

  • Google Patents (US20170313815A1):A method of polymerizing end-capped polycarbonate and end-capped polycarbonates derived therefrom. Details the necessity of sulfonic acid ester quenchers in neutralizing alkaline catalysts during melt polymerization.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3jDcSUPShUKeUQWm-vuQJKFSwIhxO6qYPY2QPAVyVr5LrKpCGG2sXJ82nSeNjB7AAP0-pc88_Yx3Z2BcN8vE_xiVLjHhrKIc1TxfT_vD9ZiipMxwKrMM8hqtwT-AydP_pisfZfjM780P-1ZUXuy4=] [1]
  • Google Patents (EP3585832B1):Use of sulfonic acid as stabilizer in polycarbonate. Explains the causality between residual active catalysts, Fries rearrangement, and the resulting degradation of Yellowness Index (YI) during abusive molding.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXtLJ87PheAh2wB-4hGNNg1R0m67i5y_c3XyhkTrS8t7U1LyojP9Ydg_2clL2_dhOB8Ph6oFQCQECfT57QaMp_occLmPnxYbGKrvSm2rPv07ajRLH9YvqlRXWEWsOi4AlCP2SrT4VZWcZiYg==] [2]
  • Benchchem:Benzene-1,3-disulfonic Acid Diphenyl Ester (CAS 2581-45-5). Provides the critical physical properties, including the 588°C boiling point, which makes it a superior, non-volatile reagent for high-temperature polymer melt applications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTmRX5LPtScd8e-mb2JlHE3sanpCKt7ahRsS46VG-jtQgacrre-00SfEpL-H6iEW61S6yvED9CryJHbjTd1aV3T4LW8BW3HCuKeiwwaVg_KlFIcOWySAb2WABYzqRJEqILP4xXVuQ=] [3]
Method

Step-by-step preparation of Benzene-1,3-disulfonic acid diphenyl ester derivatives

An Application Note for the Synthesis of Benzene-1,3-disulfonic Acid Diphenyl Ester Derivatives Introduction & Mechanistic Rationale Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a highly stable sulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Benzene-1,3-disulfonic Acid Diphenyl Ester Derivatives

Introduction & Mechanistic Rationale

Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a highly stable sulfonate ester derivative characterized by a central benzene ring flanked by two sulfonic acid ester groups[1]. It serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of small-molecule therapeutics targeting neurodegenerative pathways and protein-heparan sulfate proteoglycan interactions[1].

While direct esterification of benzene-1,3-disulfonic acid with phenol is possible, the reaction is inherently reversible. Pushing the equilibrium toward the ester product requires rigorous azeotropic water removal and extreme temperatures (>150°C), which often leads to acid-catalyzed degradation of the reactants[2].

To circumvent these thermodynamic limitations, this protocol employs a modified Schotten-Baumann reaction. By utilizing benzene-1,3-disulfonyl chloride (BDD) as a highly reactive electrophilic precursor[3], the synthesis proceeds rapidly at ambient temperatures. The addition of a non-nucleophilic base, such as triethylamine (TEA), serves a dual purpose: it deprotonates the phenol to generate a highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to absolute completion and preventing product degradation[2].

Mechanistic Pathway

Mechanism N1 Phenol + Triethylamine (Deprotonation) N2 Phenoxide Ion (Active Nucleophile) N1->N2 N4 Nucleophilic Attack at Sulfonyl Sulfur N2->N4 N3 Benzene-1,3-disulfonyl chloride (Electrophile) N3->N4 N5 Tetrahedral Intermediate (Transient) N4->N5 N6 Chloride Elimination (Leaving Group) N5->N6 N7 Benzene-1,3-disulfonic acid diphenyl ester N6->N7

Nucleophilic substitution mechanism of phenoxide attacking the sulfonyl chloride.

Materials and Quantitative Stoichiometry

To ensure a self-validating stoichiometric balance, phenol and TEA are provided in slight excess relative to the bifunctional sulfonyl chloride. This guarantees the complete consumption of the limiting reagent (BDD).

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
Benzene-1,3-disulfonyl chloride275.131.0 eq2.75 gLimiting Reagent / Electrophile
Phenol94.112.2 eq2.07 gNucleophile
Triethylamine (TEA)101.192.5 eq2.53 g (3.48 mL)Base / Acid Scavenger
Dichloromethane (DCM)84.93N/A50 mLAprotic Solvent
1M Hydrochloric Acid36.46N/A30 mLAqueous Wash (Removes TEA)
Saturated NaHCO₃84.01N/A30 mLAqueous Wash (Neutralization)

Experimental Workflow

Workflow A 1. Reagent Preparation (BDD + Phenol dissolved in DCM) B 2. Base Addition (TEA dropwise at 0°C) A->B C 3. Reaction Propagation (Stir at RT, 2-4 hrs) B->C D 4. Quench & Phase Separation (Dilute HCl, NaHCO3, Brine) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Analytical Validation (TLC, NMR, MS) E->F

Step-by-step experimental workflow for synthesizing the diphenyl ester derivative.

Step-by-Step Execution Protocol

Step 1: System Preparation and Dissolution

  • Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.75 g (10 mmol) of benzene-1,3-disulfonyl chloride and 2.07 g (22 mmol) of phenol in 30 mL of anhydrous dichloromethane (DCM).

  • Causality: Anhydrous conditions are critical because sulfonyl chlorides are moisture-sensitive and will readily hydrolyze into unreactive sulfonic acids in the presence of water[3].

Step 2: Controlled Base Addition

  • Action: Purge the flask with inert nitrogen gas. Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Using a dropping funnel or syringe, add 3.48 mL (25 mmol) of triethylamine (TEA) dropwise over 15 minutes.

  • Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0°C prevents thermal spikes that could lead to the degradation of the sulfonyl chloride or the formation of intensely colored polymeric byproducts.

Step 3: Reaction Propagation and Self-Validation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir vigorously for 2 to 4 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is deemed complete when the BDD spot (visualized under UV light) is entirely consumed.

Step 4: Quenching and Liquid-Liquid Extraction

  • Action: Quench the reaction by adding 20 mL of deionized water to the flask. Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer. Wash the organic layer sequentially with:

    • 30 mL of 1M HCl. (Causality: Protonates and extracts unreacted TEA and TEA-HCl salts into the aqueous phase).

    • 30 mL of saturated aqueous NaHCO₃. (Causality: Deprotonates and removes any residual unreacted phenol or hydrolyzed sulfonic acid).

    • 30 mL of saturated brine. (Causality: Pre-dries the organic layer by drawing out dissolved water).

Step 5: Drying and Concentration

  • Action: Collect the DCM layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Step 6: Purification

  • Action: Purify the crude product by recrystallization from hot ethanol. Alternatively, pass the crude material through a short silica gel plug eluting with Hexane:Ethyl Acetate (4:1).

  • Causality: Recrystallization leverages the differential solubility of the target ester and trace impurities, yielding highly pure crystalline benzene-1,3-disulfonic acid diphenyl ester.

Expected Analytical Data

ParameterExpected ResultDiagnostic Significance
Physical State White to off-white crystalline solidIndicates high purity; impurities often present as yellow oils.
Yield 80 - 90% (approx. 3.1 - 3.5 g)Demonstrates the efficiency of the Schotten-Baumann approach.
Molecular Weight 390.43 g/mol Confirms the dual substitution of the disulfonyl chloride[1].
TLC Retention Factor (Rf) ~0.5 in Hexane:EtOAc (3:1)Validates the consumption of highly polar starting materials.

Sources

Application

Catalytic uses of Benzene-1,3-disulfonic acid diphenyl ester in organic synthesis

Application Note: Catalytic Uses of Benzene-1,3-Disulfonic Acid Diphenyl Ester in Advanced Organic Synthesis Introduction & Mechanistic Rationale Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a highly sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Uses of Benzene-1,3-Disulfonic Acid Diphenyl Ester in Advanced Organic Synthesis

Introduction & Mechanistic Rationale

Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a highly stable, crystalline sulfonate ester traditionally utilized as a synthetic intermediate or a robust protecting group[1]. However, recent paradigms in transition-metal and photoredox catalysis have repurposed this compound as a powerful, bifunctional electrophile[2].

The structural architecture of this reagent—featuring two phenyl sulfonate moieties on a rigid meta-substituted benzene ring—provides a unique platform for divergent synthesis. Depending on the catalytic regime chosen, this reagent functions either as a synthetic equivalent of the 1,3-phenylene dication via desulfonylative cross-coupling[3][4], or as a bis-sulfonylating agent via light-induced S–O bond cleavage[5]. This orthogonality allows chemists to selectively functionalize complex molecules without relying on traditional, highly reactive halogenated precursors.

The 1,3-Phenylene Synthon via Desulfonylative Cross-Coupling

Causality and Logic: In classical cross-coupling, aryl sulfonate esters typically undergo C–O bond activation. However, under specific palladium-catalyzed conditions, the catalyst preferentially inserts into the C–S bond. The thermodynamic penalty of this insertion is overcome by the entropically favorable extrusion of sulfur dioxide gas (SO₂). Because SO₂ extrusion is thermodynamically uphill at ambient temperatures, the reaction requires elevated temperatures (≥110 °C) and the use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos). These ligands accelerate the initial oxidative addition and stabilize the resulting coordinatively unsaturated Pd-aryl intermediate, preventing premature reductive elimination before transmetalation can occur[4][6].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd 1,3-C6H4(SO2OPh)2 SO2Ext SO2 Extrusion (-2 SO2) OxAdd->SO2Ext Heat (110 °C) TransMet Transmetalation with Ar-B(OH)2 SO2Ext->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 1,3-Diarylbenzene

Figure 1: Catalytic cycle of Pd-catalyzed desulfonylative Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 1,3-Diarylbenzenes via Pd-Catalyzed Desulfonylative Coupling

This protocol describes the double Suzuki-Miyaura desulfonylative coupling to generate meta-terphenyl scaffolds.

Reagents:

  • Benzene-1,3-disulfonic acid diphenyl ester (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (2.5 equiv, 1.25 mmol)

  • Pd₂(dba)₃ (5 mol%)

  • BrettPhos (10 mol%)

  • Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diphenyl ester, arylboronic acid, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill. Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalytic cycle. If the mixture turns a persistent deep black immediately upon solvent addition, Pd-black has formed due to poor degassing.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Replace the septum with a Teflon screwcap under nitrogen flow. Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

  • Self-Validation (Gas Evolution): To validate that desulfonylation is actively occurring, you can vent the reaction through a bubbler containing a dilute iodine/starch aqueous solution. The dark blue solution will decolorize as the extruded SO₂ gas reduces the iodine to iodide.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove inorganic salts and precipitated Pd.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the 1,3-diarylbenzene product.

Visible-Light Photoredox Bis-Sulfonylation

Causality and Logic: While transition metals favor C–S activation, single-electron transfer (SET) pathways preferentially cleave the S–O bond. The S–O bond in aryl sulfonate esters is notoriously robust, but the highly reducing excited state of fac-Ir(ppy)₃ (E₁/₂ = -1.73 V vs SCE) is capable of reducing the sulfonate ester. This SET event triggers mesolytic cleavage, releasing phenoxide and generating a highly electrophilic 1,3-phenylene-bis(sulfonyl) radical. This radical rapidly adds across electron-rich olefins (e.g., styrenes) in a regioselective manner[5].

G PC fac-Ir(ppy)3 (Ground State) PC_star *fac-Ir(ppy)3 (Excited State) PC->PC_star Blue LED (450 nm) SET Single Electron Transfer (Mesolytic Cleavage) PC_star->SET 1,3-C6H4(SO2OPh)2 SET->PC DIPEA (Donor) Radical 1,3-Phenylene-bis(sulfonyl) Radical SET->Radical - PhO⁻ Addition Alkene Addition & H-Atom Transfer Radical->Addition Styrene

Figure 2: Visible-light photoredox cycle for the generation and trapping of sulfonyl radicals.

Protocol 2: Photoredox-Catalyzed Bis-Sulfonylation of Styrenes

This protocol describes the synthesis of complex bis-sulfones using visible light.

Reagents:

  • Benzene-1,3-disulfonic acid diphenyl ester (1.0 equiv, 0.2 mmol)

  • Styrene derivative (3.0 equiv, 0.6 mmol)

  • fac-Ir(ppy)₃ (2 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.6 mmol)

  • Anhydrous Acetonitrile (MeCN) (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL transparent glass vial equipped with a stir bar, add the diphenyl ester and fac-Ir(ppy)₃.

  • Degassing: Seal with a PTFE-lined septum cap. Evacuate and backfill with argon three times.

  • Addition of Liquids: Inject anhydrous MeCN, followed by the styrene derivative and DIPEA.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12 hours. A cooling fan must be used to ensure the reaction remains at ambient temperature. Causality: Thermal background reactions can lead to uncontrolled polymerization of the styrene. Maintaining ambient temperature ensures the radical addition remains under strict photochemical control.

  • Self-Validation (Luminescence): The reaction mixture should exhibit a characteristic bright yellow-green luminescence under blue light irradiation, indicative of the active fac-Ir(ppy)₃ excited state. If the luminescence fades to a dull brown, the photocatalyst has degraded (usually due to oxygen ingress).

  • Workup & Purification: Quench the reaction with water (5 mL) and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the desulfonylative cross-coupling of Benzene-1,3-disulfonic acid diphenyl ester. Notice how the yield is highly dependent on both the steric bulk of the ligand and the strength of the base.

Table 1: Optimization of Pd-Catalyzed Desulfonylative Suzuki-Miyaura Coupling

EntryPrecatalyst (5 mol%)Ligand (10 mol%)Base (3.0 eq)Temp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃8015%Low temp prevents SO₂ extrusion; premature reductive elimination occurs.
2Pd(OAc)₂XPhosK₂CO₃11068%Higher temp drives SO₂ loss; XPhos stabilizes the intermediate.
3Pd₂(dba)₃BrettPhosK₂CO₃11085%BrettPhos provides superior steric bulk, preventing catalyst deactivation.
4Pd₂(dba)₃BrettPhosCs₂CO₃11092% Increased solubility of Cs₂CO₃ in dioxane accelerates transmetalation.
5Ni(cod)₂dcypeK₃PO₄10078%Ni is a viable alternative but requires highly electron-rich alkyl phosphines.

References

  • "Benzene-1,3-disulfonic Acid Diphenyl Ester|2581-45-5", Benchchem.1

  • "Benzene-1,3-disulfonic Acid Diphenyl Ester - Catalysis and Cross-Coupling", Benchchem. 2

  • "An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides", Benchchem. 3

  • "Pd-Catalyzed Desulfonative Cross-Coupling of Benzylic Sulfone Derivatives with 1,3-Oxazoles", Organic Letters - ACS Publications.4

  • "Dehydroxylative Sulfonylation of Alcohols", The Journal of Organic Chemistry - ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of Benzene-1,3-disulfonic acid diphenyl ester during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of Benzene-1,3-disulfonic acid diphenyl ester (CAS 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) .

Sulfonate esters are highly valuable electrophiles in drug development and synthetic chemistry, but their inherent reactivity makes them highly susceptible to degradation via hydrolysis and solvolysis. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your reagents during storage and handling.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does Benzene-1,3-disulfonic acid diphenyl ester degrade even when stored in sealed, amber glass vials? The Causality: The primary driver of degradation is hydrolysis catalyzed by trace atmospheric moisture. Sulfonate esters feature a highly electrophilic sulfur center. Even microscopic amounts of water permeating through standard PTFE-lined caps act as nucleophiles. The water molecule attacks the sulfonyl group, forming a transient tetrahedral intermediate that collapses to cleave the S-O ester bond, yielding benzene-1,3-disulfonic acid and free phenol[1]. This process is auto-catalytic; as sulfonic acid is generated, the localized drop in pH accelerates further acid-catalyzed hydrolysis[1].

Q2: What are the exact, optimal conditions for long-term storage of the solid powder? The Causality: To arrest hydrolysis, you must eliminate both the nucleophile (water) and the thermal kinetic energy required to surpass the reaction's activation barrier. The solid must be stored at -20°C or lower[2]. However, cold storage introduces the risk of condensation upon thawing. Therefore, vials must be backfilled with an inert gas (Argon) and stored inside a secondary sealed container with active desiccants (e.g., indicating Drierite).

Q3: I need to prepare a stock solution for my biochemical assays. Which solvents will prevent degradation? The Causality: Never use protic solvents (e.g., water, methanol, ethanol) for stock solutions. Protic solvents act as competing nucleophiles, leading to rapid solvolysis or transesterification (e.g., replacing the phenyl group to form a methyl ester)[3]. You must strictly use anhydrous, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM)[3]. Aprotic solvents lack the acidic proton necessary to stabilize the leaving group, thereby preventing solvolysis.

Q4: How can I validate if my batch has already undergone hydrolysis before starting a critical experiment? The Causality: Never assume chemical integrity based on visual inspection alone. The most reliable self-validating method is 1 H-NMR spectroscopy. By dissolving a small sample in anhydrous DMSO- d6​ , you can monitor the emergence of a broad singlet corresponding to the phenolic -OH proton, or a distinct shift in the aromatic proton signals of the leaving group. The integration of free phenol peaks against the intact ester directly quantifies the extent of cleavage[3].

Part 2: Quantitative Stability Profiles

Understanding how phenyl sulfonate esters behave compared to other protecting groups is critical for process design. The following table summarizes the stability of various sulfonate esters under different environmental stressors[3],[4].

Sulfonate Ester ClassStability to Acid (1M HCl)Stability to Base (1M NaOH)Stability to Nucleophiles (H₂O/Alcohols)Recommended Storage
Phenyl Esters (e.g., Benzene-1,3-disulfonic acid diphenyl ester)HighLow (Rapid Cleavage)Moderate (Slow Hydrolysis)-20°C, Strictly Anhydrous
Alkyl Esters (e.g., Isopropyl)LowModerateLow (Rapid Solvolysis)-80°C, Strictly Anhydrous
Neopentyl Esters HighHighHigh (Sterically Hindered)4°C to -20°C, Desiccated

Part 3: Self-Validating Storage & Handling Protocol

To guarantee the integrity of Benzene-1,3-disulfonic acid diphenyl ester, implement the following self-validating workflow. This protocol ensures that every aliquot used in your research is mechanistically protected and analytically verified.

Phase 1: Anhydrous Aliquoting

  • Thermal Equilibration: Transfer the sealed bulk vial from -20°C storage into a room-temperature desiccator. Allow 2 hours for equilibration. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder, initiating hydrolysis.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with high-purity Argon (O₂ and H₂O < 1 ppm). Causality: Argon is heavier than Nitrogen, providing a superior, dense inert blanket that completely displaces nucleophilic moisture.

  • Aliquoting: Weigh the required experimental amounts into pre-oven-dried (150°C for 4 hours), amber glass vials. Seal tightly with PTFE/Silicone septa caps.

Phase 2: Self-Validation (QC Check) 4. Analytical Verification: Randomly select one prepared aliquot. Dissolve it in 0.5 mL of anhydrous DMSO- d6​ and acquire a 1 H-NMR spectrum. Validation Checkpoint: Analyze the spectrum for the presence of free phenol. If the free phenol integration is <1% relative to the intact ester, the entire batch is validated for use. If >1%, the batch has been compromised by moisture.

Phase 3: Long-Term Storage 5. Desiccated Cold Storage: Place the validated aliquots into a vacuum-sealable Mylar bag containing indicating silica gel packets. Vacuum seal the bag and store it at -20°C[2].

Part 4: Visual Workflows

HydrolysisMechanism Ester Benzene-1,3-disulfonic acid diphenyl ester Intermediate Tetrahedral Intermediate (S-O Bond Cleavage) Ester->Intermediate Hydrolysis Moisture Trace Moisture (H2O) Nucleophilic Attack Moisture->Intermediate Nucleophile Catalyst Acid/Base Catalysts (Lowers Activation Energy) Catalyst->Intermediate Catalysis SulfonicAcid Benzene-1,3-disulfonic acid (Degradant 1) Intermediate->SulfonicAcid Phenol Phenol (Degradant 2) Intermediate->Phenol

Mechanistic pathway of sulfonate ester hydrolysis via nucleophilic attack.

StorageProtocol Receipt 1. Material Receipt Inspect seal integrity GloveBox 2. Inert Atmosphere Handling (Argon/N2 Glove Box) Receipt->GloveBox SolidStorage 3A. Solid Storage Desiccator at -20°C GloveBox->SolidStorage Long-term LiquidPrep 3B. Solution Preparation Anhydrous Aprotic Solvent GloveBox->LiquidPrep Immediate Use Validation 4. Self-Validation LC-MS or 1H-NMR QC Check SolidStorage->Validation Before Use LiquidPrep->Validation Post-Prep

Self-validating workflow for anhydrous handling and storage of sulfonate esters.

Part 5: References

  • ACS Publications (The Journal of Organic Chemistry): Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates[Link]

  • PubMed (National Institutes of Health): Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix[Link]

  • Novatia LLC: A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates [Link]

Sources

Optimization

Optimizing crystallization conditions for purifying Benzene-1,3-disulfonic acid diphenyl ester

Technical Support Center: Purification & Crystallization of Benzene-1,3-disulfonic Acid Diphenyl Ester Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Crystallization of Benzene-1,3-disulfonic Acid Diphenyl Ester

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the physicochemical nuances and troubleshooting logic required to obtain ultra-pure Benzene-1,3-disulfonic acid diphenyl ester. This compound is a critical synthetic intermediate—particularly utilized in neurodegenerative disease research to mimic protective variants[1]—meaning its purity is paramount for downstream reproducibility.

Below, you will find a synthesized guide detailing the causality behind common purification failures, actionable protocols, and a self-validating workflow.

Physicochemical Profile

Understanding the baseline properties of your target molecule is the first step in designing a robust purification system.

PropertyValue / Description
Chemical Name Diphenyl benzene-1,3-disulfonate
CAS Number 2581-45-5[1]
Molecular Formula C₁₈H₁₄O₆S₂[1]
Molecular Weight 390.43 g/mol [1]
Density 1.41 g/cm³[1]
Boiling Point 588 °C at 760 mmHg[1]
Structural Characteristics Central benzene ring with two sulfonate ester groups at the 1,3-positions[1]. Highly crystalline but lipophilic.

Troubleshooting Guides & FAQs

Q1: During cooling, my product forms a cloudy emulsion and settles as a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this? The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the supersaturated compound separates from the solution as a secondary liquid phase rather than integrating into a rigid crystal lattice[3]. For sulfonate esters, this typically happens when the melting point of the crude solid is depressed below the solution's temperature due to high impurity loads, or if the system experiences rapid, uncontrolled supersaturation. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, oiling out severely compromises product purity[4]. The Solution:

  • Reheat the mixture until the oil droplets completely redissolve into a homogenous solution[4].

  • Adjust Solvent: Add 10-15% more of your primary solvent (e.g., ethanol) to lower the saturation concentration[4].

  • Control Cooling: Cool the solution at a strictly controlled rate (e.g., 0.5 °C/min).

  • Seed the Solution: Introduce a pure seed crystal just above the temperature where oiling out previously occurred. This bypasses the kinetic barrier, forcing solid nucleation before the LLPS boundary is crossed[2].

Q2: My crystallized product still shows contamination from unreacted phenol and 1,3-benzenedisulfonyl chloride by NMR. Why didn't recrystallization remove them? The Causality: Phenol can hydrogen-bond or become trapped within the transient oil droplets during crystallization[4]. Unreacted 1,3-benzenedisulfonyl chloride is highly lipophilic and tends to co-precipitate with the target diphenyl ester. The Solution: Do not rely solely on crystallization to remove these specific precursors. Implement a chemical pre-treatment. Dissolve your crude mass in a water-immiscible organic solvent (e.g., dichloromethane) and wash the organic layer with a cold, dilute alkaline solution (e.g., 2.5% NaOH)[5]. This chemically converts free phenol into water-soluble sodium phenoxide and hydrolyzes residual sulfonyl chloride, partitioning both into the aqueous waste layer[5].

Q3: What is the optimal solvent system for the recrystallization of diphenyl benzene-1,3-disulfonate? The Causality: The molecule possesses a balance of polar (sulfonate core) and lipophilic (three phenyl rings) characteristics. It requires a solvent with a steep temperature-solubility gradient. The Solution: Hot ethanol or dioxane are excellent primary solvents for this structural class[1]. If the product remains too soluble in pure ethanol upon cooling, utilize a binary system: dissolve the crude in a minimal amount of a "good" solvent (like ethyl acetate), and titrate in an "anti-solvent" (like hexanes) dropwise at boiling until slight turbidity persists, then clear with a single drop of the good solvent and cool.

Standardized Experimental Protocol: Purification Workflow

Phase 1: Alkaline Pre-treatment

  • Dissolve the crude Benzene-1,3-disulfonic acid diphenyl ester in dichloromethane (10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with cold 2.5% NaOH solution (3 x 5 mL per gram) to remove phenolic impurities[5].

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a pre-purified solid.

Phase 2: Recrystallization 4. Transfer the solid to a round-bottom flask. Add a minimal volume of hot ethanol (near boiling) until the solid just dissolves[1]. 5. Perform a hot filtration through a pre-warmed sintered glass funnel to remove any insoluble particulates. 6. Transfer the filtrate to a clean flask and allow it to cool to room temperature at a controlled rate of ~0.5 °C/min to prevent oiling out[3]. 7. Self-Validation Step: If the solution becomes cloudy without forming distinct crystals (LLPS), immediately follow the intervention steps outlined in Q1[2]. 8. Once crystallization is complete, cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield. 9. Isolate the crystals via vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under high vacuum.

Process Visualization

CrystallizationWorkflow Crude Crude Diphenyl Benzene-1,3-disulfonate Wash Alkaline Pre-wash (2.5% NaOH) Crude->Wash Dissolve Dissolve in Hot EtOH (Near Boiling Point) Wash->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Cooling Controlled Cooling (0.5 °C / min) Filter->Cooling Oiling Issue: Oiling Out (LLPS Detected) Cooling->Oiling High Impurity Crystallize Nucleation & Crystal Growth Cooling->Crystallize Ideal Pathway Intervene Intervention: Reheat, Add Solvent & Seed Oiling->Intervene Intervene->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure Pure Benzene-1,3-disulfonic acid diphenyl ester Isolate->Pure

Workflow and troubleshooting logic for Benzene-1,3-disulfonic acid diphenyl ester crystallization.

References

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL: [Link]

  • Title: The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Benzene-1,3-disulfonic acid diphenyl ester

Welcome to the technical support guide for the purification of Benzene-1,3-disulfonic acid diphenyl ester. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Benzene-1,3-disulfonic acid diphenyl ester. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with residual phenol contamination in their synthesis product. Our approach is grounded in fundamental chemical principles to ensure you not only solve the immediate problem but also understand the causality behind each procedural step.

Frequently Asked Questions (FAQs)
Q1: Why is unreacted phenol a common impurity in my synthesis, and how can I quickly check for its presence?

Answer: Phenol is a primary reactant in the esterification of benzene-1,3-disulfonyl chloride to form the diphenyl ester. The synthesis often employs a slight excess of phenol to drive the reaction to completion, or the reaction may not achieve 100% conversion, leading to residual phenol in the crude product.

A rapid preliminary check for significant phenol contamination can be performed using Thin-Layer Chromatography (TLC).

  • Principle: Phenol is significantly more polar than the target ester due to its free hydroxyl group. This difference in polarity allows for a clear separation on a TLC plate.

  • Quick Protocol:

    • Prepare a TLC plate (silica gel).

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the crude product, a pure phenol standard, and a co-spot (crude + phenol standard) on the plate.

    • Develop the plate in a mobile phase such as 3:1 Hexanes:Ethyl Acetate.

    • Visualize under a UV lamp (254 nm). The phenol spot will have a much lower Rf value (travels less distance) than the ester product spot. A significant spot in your crude lane corresponding to the phenol standard indicates contamination.

Q2: What is the most robust and efficient method for removing the bulk of unreacted phenol?

Answer: The most effective method for bulk phenol removal leverages the acidic nature of phenol (pKa ≈ 10). By performing a liquid-liquid extraction with a mild aqueous base, you can convert phenol into its water-soluble salt (sodium phenoxide), which partitions into the aqueous phase, leaving the neutral ester in the organic phase.[1]

Causality: The ester, Benzene-1,3-disulfonic acid diphenyl ester, is a neutral molecule and is not reactive towards weak bases. Phenol, however, contains an acidic hydroxyl group that readily reacts with bases. This difference in chemical reactivity is the cornerstone of the separation. We specifically recommend a mild base like sodium bicarbonate over a strong base like sodium hydroxide to minimize the risk of hydrolyzing the sulfonate ester linkages, which can occur under harsh basic conditions.[2][3]

See Protocol 1 for a detailed, step-by-step guide to this extraction procedure.

Q3: After the basic wash, I suspect there's still a trace amount of phenol. How can I achieve high purity?

Answer: For removing trace amounts of phenol and other minor impurities, recrystallization is the ideal subsequent step.[][5][6] This technique purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.[7]

Principle of Solvent Selection: The key is to find a solvent or solvent system where:

  • Benzene-1,3-disulfonic acid diphenyl ester is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Phenol (the impurity) is either highly soluble at all temperatures or poorly soluble at all temperatures, so it remains in the mother liquor or can be filtered out hot.

A good starting point for solvent screening would be alcohols (like isopropanol or ethanol) or mixtures of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexanes or heptane).

See Protocol 2 for a detailed recrystallization workflow.

Q4: I'm struggling with both extraction and recrystallization. Is column chromatography a viable alternative?

Answer: Yes, flash column chromatography is an excellent, albeit more resource-intensive, method for achieving high purity. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being eluted by a mobile phase.

Expertise & Causality: As established in the TLC analysis (Q1), phenol is much more polar than the diphenyl ester. When loaded onto a silica gel column, the polar phenol will adsorb more strongly to the polar silica. The less polar ester will travel through the column much faster and elute first with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase, you can then wash the phenol off the column. This method offers very high resolution for separating compounds with different polarities.[8][9]

See Protocol 3 for a guide to developing a column chromatography method.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Emulsion during Extraction Agitation during shaking was too vigorous, causing fine droplets to form.1. Let the separatory funnel stand undisturbed for 10-20 minutes. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 3. If persistent, filter the entire mixture through a pad of Celite.
Low Product Yield after Extraction 1. Accidental hydrolysis of the ester by using a base that is too strong or prolonged exposure. 2. The ester has some solubility in the aqueous phase.1. Ensure you are using a mild base like 5% NaHCO₃, not NaOH. Minimize contact time.[2] 2. Perform a "back-extraction": wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product Fails to Crystallize 1. Too much solvent was used. 2. Cooling occurred too rapidly. 3. High levels of impurity (phenol) are inhibiting crystal lattice formation.1. Gently heat the solution and evaporate some solvent under a nitrogen stream to increase concentration. 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. 3. Try scratching the inside of the flask with a glass rod at the solution's surface. 4. Add a "seed crystal" from a previous pure batch. 5. If impurity levels are too high, repeat the basic extraction (Protocol 1).
Purity is still not sufficient The impurities may have similar properties to the product, making simple extraction/crystallization ineffective.This is the ideal scenario to employ flash column chromatography (Protocol 3) for the highest degree of separation.
Experimental Protocols & Workflows
Protocol 1: Phenol Removal via Basic Liquid-Liquid Extraction

This protocol is designed for the bulk removal of unreacted phenol from the crude product mixture.

Workflow Diagram: Liquid-Liquid Extraction

G cluster_prep Preparation cluster_extraction Extraction Process cluster_workup Work-Up A Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B Transfer to Separatory Funnel A->B C Add 5% aq. NaHCO₃ solution B->C D Stopper, vent, and shake gently C->D E Allow layers to separate D->E F Drain lower aqueous layer (contains sodium phenoxide) E->F G Repeat wash 2-3 times F->G check with fresh NaHCO₃ H Wash organic layer with brine G->H I Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ H->I J Filter to remove drying agent I->J K Evaporate solvent (Rotary Evaporator) J->K L Purified (but unpolished) Product K->L

Caption: Workflow for basic liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Benzene-1,3-disulfonic acid diphenyl ester in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Drain: Remove the stopper and drain the lower aqueous layer. This layer contains the sodium phenoxide salt and should be collected for proper waste disposal.

  • Repeat: Repeat steps 3-6 two more times with fresh portions of 5% NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to break any minor emulsions and remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent, and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the product.

Protocol 2: Purification via Recrystallization

This protocol is for polishing the product after bulk impurities have been removed.

Workflow Diagram: Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystal Formation cluster_isolate Isolation A Place crude solid in flask B Add MINIMUM amount of boiling solvent to dissolve A->B C Allow solution to cool slowly to room temperature B->C D Place in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of COLD solvent E->F G Dry crystals under vacuum F->G H Pure Crystalline Product G->H

Caption: Standard workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small samples.

  • Dissolution: Place the crude solid from Protocol 1 in an appropriately sized Erlenmeyer flask. Add a boiling chip. Place on a hot plate and add the chosen solvent dropwise while the solution is gently boiling until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[7]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air-dry, or place them in a vacuum oven at a temperature well below the product's melting point to remove all residual solvent.

Protocol 3: Purification via Flash Column Chromatography

This is an advanced technique for achieving the highest level of purity.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase using TLC (as described in Q1). The ideal solvent system will give the ester product an Rf value of ~0.3-0.4 and the phenol an Rf value close to 0.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the pure ester product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Protocol 4: Analytical Purity Verification by HPLC

To confirm the complete removal of phenol, High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical method.[10]

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm).[10]

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

  • Detector: UV detector set to 274 nm.[10]

  • Procedure: Prepare a dilute solution of your final product. Inject it into the HPLC system. Phenol will have a characteristic, shorter retention time than the much larger, more non-polar ester. The absence of a peak at phenol's retention time confirms its removal. A calibration curve can be used for quantification if necessary.[10]

Safety & Handling
  • Phenol: Phenol is toxic, corrosive, and can be absorbed through the skin.[11][12][13] It can cause severe skin burns and eye damage.[13] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[14]

  • Benzene-1,3-disulfonic acid diphenyl ester: While specific toxicity data is limited, it is classified as a sulfonate ester. It may cause skin and eye irritation.[15] Handle with standard laboratory precautions.

  • Solvents: Organic solvents like ethyl acetate and dichloromethane are flammable and/or volatile. Handle them away from ignition sources and in a fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.[11][12][13][15][16][17]

References
  • California State University, Long Beach. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Redox. (2020). Safety Data Sheet Phenol (88-90%) Hydrate. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • LookChem. (n.d.). Cas 98-48-6,benzene-1,3-disulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Water Practice & Technology. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review. Retrieved from [Link]

  • The Science Company. (2023). How to Perform a Phenol Test for Accurate Chemical Analysis. Retrieved from [Link]

  • INEOS Group. (2014). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • Molecules. (2012). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • NextSDS. (n.d.). benzene-1,3-disulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • International Journal of Latest Technology in Engineering, Management & Applied Science. (n.d.). REMOVAL OF PHENOL FROM INDUSTRIAL WASTEWATER EFFLUENT BY USING HYDRODYNAMIC CAVITATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004046039A1 - Extraction of phenol from wastewater.
  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2805249A - Process for hydrolyzing sulfonic acid anhydrides.
  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]

  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Preparation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
  • ResearchGate. (n.d.). Chromatographic Techniques for the Determination of Free Phenol in Foundry Resins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Transesterification with Benzene-1,3-disulfonic acid diphenyl ester

Welcome to the technical support center for advanced applications of Benzene-1,3-disulfonic acid diphenyl ester in transesterification reactions. This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced applications of Benzene-1,3-disulfonic acid diphenyl ester in transesterification reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction selectivity and minimize side reactions. Here, we synthesize our in-depth technical expertise with field-proven insights to address specific challenges you may encounter during your experiments.

Introduction: The Advantage of a Bulky Catalyst

Transesterification, the conversion of one ester to another, is a cornerstone of synthetic chemistry. While effective, traditional acid catalysts can sometimes lead to a variety of side reactions, complicating purification and reducing yields. Benzene-1,3-disulfonic acid diphenyl ester emerges as a promising catalyst due to its unique structural features. The bulky phenyl groups attached to the sulfonate esters are hypothesized to create a sterically hindered environment around the catalytic sites. This steric hindrance can selectively favor the desired transesterification pathway while suppressing unwanted side reactions, such as ether formation or hydrolysis.[1][2][3]

Troubleshooting Guide: Navigating Your Transesterification

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions when using Benzene-1,3-disulfonic acid diphenyl ester as your catalyst.

Issue 1: Low or No Conversion to the Desired Product

Question: My transesterification reaction shows minimal or no formation of the target ester, even after an extended reaction time. What could be the underlying cause?

Answer: Low conversion is a common challenge that can often be traced back to a few key factors.

  • Insufficient Catalyst Activity: The catalyst may not be sufficiently activated.

    • Solution: Ensure the catalyst is dry. While Benzene-1,3-disulfonic acid diphenyl ester is not a solid acid in the traditional sense, adsorbed moisture can hinder its catalytic efficiency. Consider drying the catalyst under vacuum before use.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor for any signs of product degradation. A typical starting point for acid-catalyzed transesterification is in the range of 80-120 °C.[4]

  • Poor Reagent Purity: The presence of water or other impurities in your starting materials (the initial ester and the alcohol) can significantly impact the reaction.

    • Solution: Use anhydrous solvents and reagents. Water can lead to the competing hydrolysis reaction, consuming the ester and reducing your yield.[5]

Issue 2: Formation of a Symmetric Ether Byproduct

Question: I am observing the formation of a symmetric ether derived from my alcohol reactant. How can I minimize this side reaction?

Answer: Ether formation is a classic side reaction in acid-catalyzed reactions involving alcohols. The bulky nature of Benzene-1,3-disulfonic acid diphenyl ester is expected to suppress this, but it can still occur under certain conditions.

  • Excessive Reaction Temperature: High temperatures can favor the dehydration of alcohols to form ethers.

    • Solution: Reduce the reaction temperature. The steric hindrance of the catalyst is more effective at lower temperatures where the reaction pathways are more kinetically controlled.[1][2][3]

  • High Catalyst Loading: An excessive amount of catalyst can increase the likelihood of intermolecular dehydration of the alcohol.

    • Solution: Decrease the catalyst loading. A catalytic amount, typically in the range of 1-5 mol%, should be sufficient.

Issue 3: Evidence of Hydrolysis of the Ester

Question: My reaction mixture contains a significant amount of the carboxylic acid corresponding to my starting ester, indicating hydrolysis. What is the cause and how can it be prevented?

Answer: Hydrolysis is the reverse of esterification and can be a significant side reaction if water is present in the reaction mixture.

  • Presence of Water: As mentioned, water in the reactants or solvent is the primary cause of hydrolysis.

    • Solution: Rigorously dry all reactants and solvents before use. Consider using a Dean-Stark apparatus or adding molecular sieves to remove any water formed during the reaction.

  • Reversibility of the Reaction: Transesterification is an equilibrium process.[6]

    • Solution: Drive the equilibrium towards the product side by using a large excess of the reactant alcohol. This will also dilute any trace amounts of water present.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for transesterification using Benzene-1,3-disulfonic acid diphenyl ester?

A1: The reaction is believed to proceed via a general acid-catalyzed mechanism. The sulfonic acid ester acts as a Lewis acid, activating the carbonyl group of the starting ester and making it more susceptible to nucleophilic attack by the alcohol. The bulky diphenyl groups are thought to create a "chiral pocket" or sterically hindered environment that favors the approach of the alcohol over other potential reactants, thus enhancing selectivity.

Q2: Can Benzene-1,3-disulfonic acid diphenyl ester be recovered and reused?

A2: While not a traditional solid-supported catalyst, its high molecular weight and potential for precipitation upon cooling in certain solvent systems may allow for recovery. However, its solubility in many organic solvents might necessitate purification by column chromatography. For a truly reusable catalyst, consider immobilizing a similar bulky arenesulfonate on a polymer support.[1][2][3]

Q3: Is this catalyst suitable for large-scale reactions?

A3: The scalability of reactions using this catalyst will depend on factors such as its cost, availability, and the efficiency of its recovery and reuse. For industrial applications, a heterogeneous version of a bulky arenesulfonate catalyst would likely be more economically viable.

Experimental Protocols & Data

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low Conversion Insufficient catalyst activity, low temperature, impure reagents.Dry catalyst, incrementally increase temperature, use anhydrous reagents.
Ether Formation Excessive temperature, high catalyst loading.Reduce reaction temperature, decrease catalyst loading.
Ester Hydrolysis Presence of water, reaction equilibrium.Use anhydrous conditions, use a large excess of the reactant alcohol.
Protocol: General Procedure for Transesterification using Benzene-1,3-disulfonic acid diphenyl ester

This is a general guideline. Optimization of temperature, time, and reactant ratios will be necessary for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting ester (1.0 eq) and the alcohol (5.0-10.0 eq).

  • Catalyst Addition: Add Benzene-1,3-disulfonic acid diphenyl ester (0.02 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the catalyst.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Transesterification

Troubleshooting_Transesterification start Reaction Start check_conversion Low Conversion? start->check_conversion check_side_products Side Products? check_conversion->check_side_products No troubleshoot_conversion Increase Temp Dry Reagents Check Catalyst check_conversion->troubleshoot_conversion Yes ether Ether Formation? check_side_products->ether Yes success Successful Reaction check_side_products->success No hydrolysis Hydrolysis? ether->hydrolysis No troubleshoot_ether Lower Temp Reduce Catalyst ether->troubleshoot_ether Yes hydrolysis->success No troubleshoot_hydrolysis Anhydrous Conditions Excess Alcohol hydrolysis->troubleshoot_hydrolysis Yes troubleshoot_conversion->start Re-run troubleshoot_ether->start Re-run troubleshoot_hydrolysis->start Re-run

Caption: Troubleshooting workflow for transesterification side reactions.

Diagram 2: Proposed Catalytic Cycle

Catalytic_Cycle catalyst Catalyst (Ar(SO3Ph)2) activated_ester Activated Ester catalyst->activated_ester + RCOOR' ester RCOOR' intermediate Tetrahedral Intermediate activated_ester->intermediate + R''OH alcohol R''OH product RCOOR'' intermediate->product - R'OH product->catalyst - Catalyst leaving_group R'OH

Caption: Proposed catalytic cycle for transesterification.

References

  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168–4169. [Link]

  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. J. Am. Chem. Soc., 127, 4168-4169. Retrieved from [Link]

  • ScienceDirect. (n.d.). [No specific title available]. Retrieved from [Link]

  • Xia, S., et al. (2019). Selective Synthesis of ortho-Substituted Diarylsulfones by Using NHC-Au Catalysts under Mild Conditions. Organic Letters, 21(5), 1349-1353. [Link]

  • Sandberg, R. B., et al. (2020). Sulfonamide Directivity Enables Ni-Catalyzed 1,2-Diarylation of Diverse Alkenyl Amines. Journal of the American Chemical Society, 142(50), 21064-21072. [Link]

  • Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky diarylammonium arenesulfonates as selective esterification catalysts. PubMed, 15783188. [Link]

  • IntechOpen. (2020). Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method. Retrieved from [Link]

  • REVISTA DE CHIMIE. (2018). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]

  • ResearchGate. (2014). One Step Preparation of Sulfonated Solid Catalyst and Its Effect in Esterification Reaction. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Diphenylammonium triflate (DPAT): Efficient catalyst for esterification of carboxylic acids and for transesterification of carboxylic esters with nearly equimolar amounts of alcohols. Retrieved from [Link]

  • ACS Publications. (2011). Hybrid Sulfonic Acid Catalysts Based on Silica-Supported Poly(Styrene Sulfonic Acid) Brush Materials and Their Application in Ester Hydrolysis. ACS Catalysis, 1(6), 619-626. [Link]

  • ACS Publications. (2007). Acid-Catalyzed Transesterification of Canola Oil to Biodiesel under Single- and Two-Phase Reaction Conditions. Energy & Fuels, 21(5), 2743-2749. [Link]

  • Google Patents. (2012). WO2012164573A2 - Hydrolysis and esterification with acid catalysts.
  • ResearchGate. (2017). Direct esterification of succinic acid with phenol using zeolite beta catalyst. Retrieved from [Link]

  • MDPI. (2024). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Catalysts, 14(11), 842. [Link]

  • Arabian Journal of Chemistry. (2023). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 16(11), 105216. [Link]

  • MDPI. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Catalysts, 10(6), 664. [Link]

  • ResearchGate. (2024). Recent Advances in Catalyst Development for Transesterification of Dialkyl Carbonates with Phenol. Retrieved from [Link]

  • MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 11(10), 1159. [Link]

  • Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Retrieved from [Link]

  • MDPI. (2020). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Catalysts, 10(11), 1285. [Link]

  • OUCI. (n.d.). A Simple Procedure for the Esterification and Transesterification Using < i >p< /i >-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

  • PMC. (2021). Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. Materials (Basel), 14(22), 6891. [Link]

  • MDPI. (2021). Direct Transesterification for Biodiesel Production and Testing the Engine for Performance and Emissions Run on Biodiesel-Diesel-Nano Blends. Nanomaterials (Basel), 11(2), 417. [Link]

  • IDEAS/RePEc. (n.d.). Sulfonated poly(divinylbenzene) and poly(styrene-divinylbenzene) as catalysts for esterification of fatty acids. Retrieved from [Link]

Sources

Troubleshooting

Resolving phase separation issues when blending Benzene-1,3-disulfonic acid diphenyl ester

Welcome to the Technical Support Center for Advanced Formulation. This guide is specifically engineered for researchers and drug development professionals dealing with the complex phase behavior of Benzene-1,3-disulfonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Formulation. This guide is specifically engineered for researchers and drug development professionals dealing with the complex phase behavior of Benzene-1,3-disulfonic acid diphenyl ester (BDDE) .

Phase separation during the blending of sulfonate esters is rarely a simple mechanical mixing error. It is a symptom of underlying thermodynamic rejection, chemical degradation, or thermal mismatch. Below, we deconstruct the causality behind these failures and provide self-validating protocols to stabilize your formulations.

Part 1: Quantitative Property Matrix

To troubleshoot phase separation, you must first understand the physicochemical boundaries of your compound. The table below summarizes the critical data driving the phase behavior of BDDE and its primary degradation product.

PropertyBenzene-1,3-disulfonic acid diphenyl ester (Intact)Benzene-1,3-disulfonic acid (Hydrolyzed)
CAS Number 2581-45-5[1]98-48-6[2]
Molecular Weight 390.4 g/mol [1]238.2 g/mol
Density 1.41 g/cm³[1]N/A
Boiling / Melting Point 588°C (Boiling Point)[1]136°C (Melting Point)[2]
Aqueous Solubility Negligible (Hydrophobic)>1000 g/L (Highly Hydrophilic)[2]
Phase Behavior Risk Crystallization in cold solventsInstantaneous liquid-liquid demixing

Part 2: Deep-Dive Troubleshooting Guides

Q: Why does my BDDE blend suddenly turn cloudy and separate after hours of seemingly stable mixing?

A: The Root Cause – Moisture-Induced Hydrolysis Sulfonate esters are highly susceptible to nucleophilic attack by trace water. When BDDE hydrolyzes, the ester bonds cleave, yielding free benzene-1,3-disulfonic acid and phenol[2]. The parent BDDE molecule is highly hydrophobic and stable in organic matrices. However, the resulting disulfonic acid is extremely hydrophilic (solubility >1000 g/L in water)[2]. This massive, sudden shift in polarity creates an instantaneous thermodynamic rejection from non-polar organic polymers or solvents, manifesting as macroscopic cloudiness or liquid-liquid phase separation.

Self-Validating Protocol: Anhydrous Blending & Verification To prevent hydrolysis, the system must be entirely deprived of nucleophiles.

  • Desiccation: Dry all polymer matrices, solvents, and the BDDE powder in a vacuum oven at 60°C for a minimum of 12 hours prior to formulation.

  • Inert Atmosphere: Conduct all high-shear melt blending or solvent mixing under a continuous purge of dry Argon or Nitrogen[3].

  • Solvent Purification: If utilizing solvent blending, ensure all organic solvents are stored over freshly activated 3Å molecular sieves to maintain water content below 50 ppm.

  • Validation Step (Self-Correction): Extract a 1 mL aliquot of the final blend and analyze it via quantitative 1H Nuclear Magnetic Resonance (qNMR). The absence of distinct aromatic signal shifts corresponding to free benzene-1,3-disulfonic acid confirms that the ester remains intact and the anhydrous protocol was successful[4].

HydrolysisMechanism BDDE BDDE (Hydrophobic) Stable in Organic Matrix Hydrolysis Ester Hydrolysis (Cleavage) BDDE->Hydrolysis H2O Trace Moisture (H2O) H2O->Hydrolysis Nucleophilic Attack Acid Benzene-1,3-disulfonic acid (Highly Hydrophilic) Hydrolysis->Acid Phenol Phenol Byproduct (Amphiphilic) Hydrolysis->Phenol PhaseSep Macroscopic Phase Separation Acid->PhaseSep Thermodynamic Rejection

Caption: Mechanistic pathway of moisture-induced hydrolysis leading to phase separation.

Q: My system is completely anhydrous, yet BDDE still precipitates out of the polymer matrix. What is driving this?

A: The Root Cause – Thermodynamic Incompatibility (HSP Mismatch) If hydrolysis is ruled out, the phase separation is driven by a mismatch in Hansen Solubility Parameters (HSP)[5]. The free energy of mixing ( ΔGmix​ ) must be negative for a stable blend. If the dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters of BDDE differ significantly from your host polymer, the system will minimize its interfacial tension by clustering the BDDE molecules together, leading to precipitation.

Self-Validating Protocol: Co-Solvent Integration

  • Parameter Calculation: Calculate the HSP distance ( Ra​ ) between BDDE and your matrix.

  • Bridging Co-Solvent Selection: If Ra​>8 MPa1/2 , you must introduce a bridging co-solvent (e.g., anhydrous NMP or DMF) that possesses intermediate δp​ and δh​ values to bridge the thermodynamic gap.

  • Titration & Shear: Gradually titrate the co-solvent into the mixture under continuous high-shear mixing (e.g., 5000 RPM using a rotor-stator homogenizer) until optical clarity is achieved.

  • Validation Step (Self-Correction): Perform Dynamic Light Scattering (DLS) on the resulting solution. A single, narrow peak indicating particle sizes < 10 nm validates that the BDDE is thermodynamically dissolved rather than kinetically suspended as micro-emulsions.

BlendingWorkflow Start Phase 1: Anhydrous Preparation Dry Desiccate BDDE & Matrix (Vacuum Oven, 60°C, 12h) Start->Dry HSP Phase 2: Thermodynamic Matching Calculate HSP Distance (Ra) Dry->HSP Cosolvent Add Bridging Co-solvent (If Ra > 8 MPa^0.5) HSP->Cosolvent Mix Phase 3: High-Shear Mixing (Under Inert Argon) Cosolvent->Mix Temp Maintain Isothermal Conditions (Above Matrix Tg) Mix->Temp Validate Phase 4: Validation (qNMR & DLS Analysis) Temp->Validate

Caption: Step-by-step experimental workflow for the stable, anhydrous blending of BDDE.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use melt blending without solvents to bypass solubility parameter issues? A: Solvent-free reactive melt blending is highly effective for sulfonate esters and can achieve near-quantitative conversion[3]. However, it introduces thermal gradient risks. If the processing temperature drops below the glass transition temperature ( Tg​ ) of the polymer matrix or the crystallization point of BDDE, localized phase separation will occur. You must maintain strict isothermal conditions throughout the extrusion or mixing process.

Q: How can I quickly test if my phase separation is due to hydrolysis without using an NMR machine? A: Perform a rapid aqueous extraction. Take a sample of the separated phase and shake it with distilled water (pH 7.0). Because the hydrolysis product, benzene-1,3-disulfonic acid, is a strong acid and highly water-soluble[2], the aqueous layer will exhibit a sharp, immediate drop in pH. If the pH remains neutral, the ester is likely intact, and the phase separation is due to thermodynamic incompatibility.

References

  • Benchchem. "Benzene-1,3-disulfonic Acid Diphenyl Ester|2581-45-5". 1

  • ACS Publications. "Counterion-Free Ionic Associating Polymers: In Situ Ionization and Coupling of Alkyl Sulfonate Precursors". 3

  • EvitaChem. "Buy 1,3-Benzenedisulfonic acid (EVT-315185) | 98-48-6". 2

  • ResearchGate. "Structure–property relationship in sulfonated pentablock copolymers". 5

  • PMC - National Institutes of Health. "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification". 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of Benzene-1,3-disulfonic acid diphenyl ester

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Benzene-1,3-disulfonic acid diphenyl ester. Beyond a mere reci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Benzene-1,3-disulfonic acid diphenyl ester. Beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure. Furthermore, it offers a comparative assessment with alternative analytical techniques, furnishing researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate method for their specific applications. The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), representing the gold standard in analytical method validation.[1][2][3][4]

Introduction: The Analytical Imperative for Benzene-1,3-disulfonic acid diphenyl ester

Benzene-1,3-disulfonic acid diphenyl ester and related sulfonate esters are a class of compounds that can be present as impurities in active pharmaceutical ingredients (APIs).[5][6] Their potential for genotoxicity necessitates the development of sensitive and accurate analytical methods to ensure their levels are controlled within safe limits.[7][8] High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of such aromatic compounds. However, the mere application of an HPLC method is insufficient; a rigorous validation process is paramount to demonstrate that the analytical procedure is fit for its intended purpose.[3][9] This guide will detail the development and validation of a specific HPLC-UV method and compare its performance characteristics with other viable analytical technologies.

The Anatomy of a Validated HPLC-UV Method

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the desired performance characteristics of the assay. For Benzene-1,3-disulfonic acid diphenyl ester, a reverse-phase HPLC method is a logical starting point due to the non-polar nature of the diphenyl ester moiety.

Chromatographic Conditions: A Rationale-Driven Approach

The selection of chromatographic parameters is a critical first step. The following conditions were established based on a combination of theoretical principles and empirical observations from the analysis of structurally similar sulfonate esters.[5][10]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and elution strength for aromatic compounds. Water serves as the aqueous component. Phosphoric acid is added to control the pH of the mobile phase, ensuring consistent retention times and suppressing the ionization of any residual silanol groups on the stationary phase.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm internal diameter column and provides a reasonable analysis time without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient temperature to minimize the impact of fluctuations in the laboratory environment.
Detection Wavelength 230 nmThis wavelength was selected based on the UV absorbance spectrum of Benzene-1,3-disulfonic acid diphenyl ester, corresponding to a region of significant absorbance for the aromatic rings, thereby maximizing sensitivity.
Injection Volume 10 µLA 10 µL injection volume provides a good compromise between loading a sufficient amount of analyte onto the column for detection and avoiding peak distortion due to overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent for standards and samples ensures compatibility with the chromatographic system and minimizes baseline disturbances at the beginning of the chromatogram.
System Suitability: The Daily Health Check of the HPLC

Before any validation or sample analysis, it is imperative to confirm that the chromatographic system is performing adequately. System suitability tests are a set of parameters that are measured to ensure the system is "fit for use."[11][12]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

These criteria ensure that the chromatographic peak is symmetrical, the column is efficient, and the injections are precise.

The Cornerstone of Reliability: HPLC Method Validation

Method validation is the process of demonstrating through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[2][13] The following validation parameters are assessed in accordance with ICH Q2(R2) and USP <1225> guidelines.[1][3][14]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Sub-Parameters Method_Development Establish Chromatographic Conditions Specificity Specificity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Specificity: The Power of Discrimination

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15]

Experimental Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a standard solution of Benzene-1,3-disulfonic acid diphenyl ester.

  • Prepare a sample solution containing Benzene-1,3-disulfonic acid diphenyl ester and potential interfering substances (e.g., related impurities, precursors).

  • Inject each solution into the HPLC system.

  • Compare the chromatograms. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be free from co-elution with any other components.

Linearity and Range: A Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Benzene-1,3-disulfonic acid diphenyl ester at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is often determined by spike recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with known amounts of Benzene-1,3-disulfonic acid diphenyl ester at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.299.0
100%100.0101.5101.5
120%120.0118.899.0
Mean Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision: The Measure of Agreement

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[12] It is assessed at two levels: repeatability and intermediate precision.

Precision_Validation Precision Precision Repeatability Repeatability (Intra-assay precision) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay precision) Precision->Intermediate_Precision Same_Day Same Day Same Analyst Same Instrument Repeatability->Same_Day Different_Days Different Days Intermediate_Precision->Different_Days Different_Analysts Different Analysts Intermediate_Precision->Different_Analysts Different_Instruments Different Instruments Intermediate_Precision->Different_Instruments

Caption: Relationship between Precision Parameters.

Experimental Protocol (Repeatability):

  • Prepare six independent sample preparations of Benzene-1,3-disulfonic acid diphenyl ester at 100% of the target concentration.

  • Analyze the samples on the same day, by the same analyst, using the same instrument.

  • Calculate the Relative Standard Deviation (RSD) of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument (if available).

  • Calculate the RSD of the combined results from both sets of experiments.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte and measuring the signal-to-noise ratio.

ParameterSignal-to-Noise Ratio
LOD ~ 3:1
LOQ ~ 10:1
Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each of the modified conditions.

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area; retention time shifts as expected.
Column Temperature ± 2 °CMinor shift in retention time; peak shape remains acceptable.
Mobile Phase Composition ± 2% AcetonitrileShift in retention time; resolution remains adequate.

A Comparative Landscape: HPLC-UV vs. Alternative Technologies

While HPLC-UV is a robust and widely applicable technique, other analytical methods may be more suitable depending on the specific analytical challenge, such as the need for higher sensitivity or structural confirmation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by mass spectrometry.Separation based on polarity, detection by tandem mass spectrometry.
Sensitivity Moderate (typically ppm levels).[17]High (can reach ppb levels).[18]Very High (can reach ppb to ppt levels).[7][8]
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, provides structural information from fragmentation patterns.Excellent, highly specific due to precursor-product ion transitions.
Sample Volatility Not required.Analyte must be volatile or derivatized.Not required.
Instrumentation Cost Low to moderate.Moderate to high.High.
Ease of Use Relatively straightforward.Requires more expertise in method development and data interpretation.Requires significant expertise.
Best Suited For Routine quality control, quantification of major components and known impurities.Analysis of volatile and semi-volatile compounds, trace-level impurity profiling.Ultra-trace level quantification, bioanalysis, confirmation of impurity identity.

Conclusion: Selecting the Right Tool for the Job

The validated HPLC-UV method detailed in this guide provides a reliable, accurate, and precise means for the quantification of Benzene-1,3-disulfonic acid diphenyl ester. Its robustness and accessibility make it an excellent choice for routine quality control in a pharmaceutical setting. The comprehensive validation package, grounded in ICH and USP guidelines, ensures the integrity of the data generated.

For applications requiring higher sensitivity, such as the analysis of trace-level genotoxic impurities, or for definitive structural confirmation, more advanced techniques like GC-MS or LC-MS/MS should be considered.[7][18] The choice of analytical methodology should always be driven by a thorough understanding of the analytical requirements, regulatory expectations, and the capabilities of the available instrumentation. This guide provides the foundational knowledge for making that informed decision.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeial Convention. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • United States Pharmacopeial Convention. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]

  • ACS Publications. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. [Link]

  • National Center for Biotechnology Information. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. [Link]

  • SpringerLink. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • SIELC Technologies. (2018). Separation of Disodium benzene-1,3-disulfonate on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.).
  • Phenomenex. (n.d.). APPLICATIONS. [Link]

  • OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. [Link]

  • Semantic Scholar. (1996). Determination of Alkylated and Sulfonated Diphenyl Oxide Sur-Factant by High Performance Liquid Chromatography. [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. [Link]

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Comparative

Reactivity comparison of Benzene-1,3-disulfonic acid diphenyl ester vs p-toluenesulfonates

As a Senior Application Scientist, selecting the appropriate sulfonate ester for cross-coupling, nucleophilic substitution, or materials synthesis requires a deep understanding of electronic effects and leaving group kin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate sulfonate ester for cross-coupling, nucleophilic substitution, or materials synthesis requires a deep understanding of electronic effects and leaving group kinetics. While p-toluenesulfonates (tosylates) are ubiquitous in organic synthesis, specialized bis-electrophiles like Benzene-1,3-disulfonic acid diphenyl ester offer unique reactivity profiles that can drastically streamline the synthesis of complex architectures.

This guide provides an objective, data-driven comparison of the reactivity, mechanistic causality, and practical applications of Benzene-1,3-disulfonic acid diphenyl ester versus standard p-toluenesulfonates.

The Mechanistic Divergence: Electronic Causality

The reactivity of any sulfonate ester ( R-OSO2​R′ ) is fundamentally dictated by the stability of the departing sulfonate anion. This stability is governed by the electronic nature of the substituents on the sulfonate's aromatic ring.

p-Toluenesulfonates (Tosylates): Tosylates feature a para-methyl group on the benzenesulfonate core. This methyl group exerts electron-donating inductive (+I) and hyperconjugative (+H) effects. By pushing electron density toward the sulfonate group, the methyl substituent slightly destabilizes the resulting tosylate anion compared to a naked benzenesulfonate. Consequently, the C-O bond in aryl tosylates is relatively strong. In transition-metal catalysis, this translates to a high activation energy barrier for oxidative addition by standard Palladium(0) catalysts, often necessitating highly active, electron-rich ligands or multimetallic catalytic systems[1].

Benzene-1,3-disulfonic acid diphenyl ester: This compound is a bis-sulfonate ester where a central benzene ring is functionalized with two sulfonate groups at the 1 and 3 (meta) positions[2]. When evaluating the first equivalent of cross-coupling, the second sulfonate group acts as a powerful electron-withdrawing group (EWG) via inductive (-I) and resonance (-M) effects. This drastically reduces the electron density at the reacting C-O bond, making the first sulfonate an exceptional leaving group. The lowered LUMO of the electrophile facilitates rapid oxidative addition, allowing this substrate to undergo efficient double cross-coupling under standard Palladium conditions without the need for specialized co-catalysts[3].

G cluster_0 p-Toluenesulfonate (Tosylate) cluster_1 Benzene-1,3-disulfonate A p-Methyl Group (+I, +H Effects) B Destabilizes Anion (Stronger C-O Bond) A->B C Slower Oxidative Addition (Pd) B->C D m-Sulfonate Group (-I, -M Effects) E Stabilizes Anion (Weaker C-O Bond) D->E F Rapid Oxidative Addition (Pd) E->F

Caption: Electronic effects dictating sulfonate ester reactivity and transition-metal oxidative addition.

Comparative Reactivity Profiles

To objectively evaluate these two classes of sulfonates, we must look at their quantitative and qualitative performance metrics in standard synthetic environments. Aryl tosylates are highly stable and easily synthesized, making them excellent for late-stage functionalization or as photoacid generators (PAGs) in photopolymerization[4]. Conversely, Benzene-1,3-disulfonic acid diphenyl ester is utilized as a robust building block for generating 1,3-diaryl systems or highly cross-linked polymers[5].

PropertyBenzene-1,3-disulfonic acid diphenyl esterp-Toluenesulfonates (Aryl Tosylates)
CAS Number 2581-45-5[2]Variable (e.g., Phenyl tosylate: 108-57-6)
Structure Type Bis-sulfonate esterMono-sulfonate ester
Electronic Influence Strongly electron-withdrawing (meta- SO3​Ph )Electron-donating (para- CH3​ )
Leaving Group Ability Excellent (Stabilized by adjacent EWG)Good (Mildly destabilized by EDG)[6]
Pd-Catalyzed Oxidative Addition Rapid (Standard Pd catalysts suffice)Slow (Often requires Ni/Pd dual catalysis)[1]
Reactive Sites 2 (Enables polymerization/terphenyl synthesis)1 (Monofunctional functionalization)
Photochemical Application Rarely used as PAGHighly effective non-ionic PAGs[4]

Self-Validating Experimental Workflows

To demonstrate the practical implications of these reactivity differences, the following protocols outline the optimal conditions for cross-coupling each sulfonate. Every step includes causality and a self-validating analytical checkpoint to ensure scientific integrity.

Protocol A: Double Suzuki-Miyaura Coupling of Benzene-1,3-disulfonic acid diphenyl ester

Because the bis-sulfonate is highly activated, standard Palladium catalysis is sufficient to achieve double arylation.

  • Reagent Assembly: In a Schlenk flask, combine Benzene-1,3-disulfonic acid diphenyl ester (1.0 equiv), arylboronic acid (2.5 equiv), Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (3.0 equiv).

    • Causality: A slight excess of boronic acid (2.5 equiv) is required to drive the reaction past the mono-coupled intermediate. Pd(dppf)Cl2​ provides a sufficiently large bite angle to facilitate reductive elimination.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v).

    • Causality: Water is essential to dissolve the carbonate base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under an argon atmosphere.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction at 4 hours. You should observe three distinct spots: starting material, mono-coupled intermediate, and the di-coupled product. The reaction is complete when the intermediate spot is fully consumed.

    • Self-Validation: If the mono-coupled intermediate stalls, it indicates catalyst deactivation or insufficient base, as the second coupling is slower than the first (due to the loss of the electron-withdrawing second sulfonate group).

Protocol B: Multimetallic Cross-Electrophile Coupling of Aryl Tosylates

Aryl tosylates resist standard Pd-catalyzed cross-coupling due to their strong C-O bonds. A dual Nickel/Palladium system is required[1].

  • Reagent Assembly: Combine the aryl tosylate (1.0 equiv), an aryl triflate (1.5 equiv), NiCl2​(dme) (5 mol%), PdCl2​ (5 mol%), specific bipyridine/phosphine ligands, Zinc dust (2.5 equiv), and LiBr (1.0 equiv).

    • Causality: Pd strongly prefers the aryl triflate, while the Ni catalyst preferentially inserts into the aryl tosylate. Zinc acts as a terminal reductant to mediate aryl transfer between the two metal centers[7].

  • Reaction Execution: Stir in anhydrous DMF at 40°C for 16 hours.

  • In-Process Validation (GC-MS): Analyze an aliquot after 8 hours.

    • Self-Validation: The presence of homocoupled byproducts (e.g., biphenyl derivatives) indicates poor transmetalation synchronization between the Ni and Pd cycles. A successful reaction will show >80% selectivity for the cross-coupled biaryl product.

Workflow Start1 Benzene-1,3-disulfonic acid diphenyl ester Cat1 Pd(dppf)Cl2, K2CO3 + 2.5 eq Arylboronic Acid Start1->Cat1 Prod1 1,3-Diarylbenzene (Double Suzuki Coupling) Cat1->Prod1 Start2 Aryl p-Toluenesulfonate (Tosylate) Cat2 Ni/Pd Dual Catalysis + Zn Reductant, LiBr Start2->Cat2 Prod2 Cross-Coupled Biaryl (Single Coupling) Cat2->Prod2

Caption: Cross-coupling workflows for bis-sulfonates vs mono-tosylates.

Conclusion

The choice between Benzene-1,3-disulfonic acid diphenyl ester and a standard p-toluenesulfonate is dictated by the desired molecular architecture and the available catalytic toolkit. While tosylates remain a cornerstone of organic synthesis due to their stability and utility as photoacid generators[4], their inherent electronic deactivation requires advanced multimetallic strategies for cross-coupling[1]. In contrast, the mutual electronic activation inherent to the bis-sulfonate framework of Benzene-1,3-disulfonic acid diphenyl ester makes it a highly reactive, efficient precursor for complex multi-aryl systems[2].

References

  • Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Journal of the American Chemical Society URL:[Link]

  • Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations RSC Advances URL:[Link]

Sources

Validation

Spectroscopic comparison of Benzene-1,3-disulfonic acid diphenyl ester and its isomers

Introduction In the landscape of drug discovery and materials science, the precise identification and characterization of isomeric molecules are of paramount importance. Subtle changes in the substitution pattern on a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the precise identification and characterization of isomeric molecules are of paramount importance. Subtle changes in the substitution pattern on a core scaffold can lead to profound differences in biological activity, material properties, and chemical reactivity. This guide provides a comprehensive spectroscopic comparison of three key isomers: benzene-1,2-disulfonic acid diphenyl ester, benzene-1,3-disulfonic acid diphenyl ester, and benzene-1,4-disulfonic acid diphenyl ester. These compounds, while sharing the same molecular formula (C₁₈H₁₄O₆S₂) and weight (390.43 g/mol ), exhibit distinct spectroscopic signatures that allow for their unambiguous differentiation.[1]

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed, data-driven comparison. The causality behind the observed spectral differences will be explained, offering insights rooted in the principles of chemical structure and spectroscopy.

Molecular Structures

The isomeric relationship between the three diphenyl benzenedisulfonates is illustrated below. The key difference lies in the substitution pattern of the two sulfonyloxy groups on the central benzene ring: ortho (1,2), meta (1,3), and para (1,4).

fragmentation M [C₁₈H₁₄O₆S₂]⁺˙ m/z = 390 frag1 [C₁₂H₉O₃S]⁺ m/z = 249 M->frag1 - SO₂ - C₆H₅O frag2 [C₆H₅O]⁺ m/z = 93 M->frag2 - C₆H₄(SO₃)₂C₆H₅ frag3 [C₆H₄SO₂]⁺˙ m/z = 140 frag1->frag3 - C₆H₅O frag4 [C₆H₅]⁺ m/z = 77 frag2->frag4 - CO

Figure 2: A generalized major fragmentation pathway for diphenyl benzenedisulfonate isomers.

Rationale:

While the major fragments may be similar for all three isomers, the relative intensities of the fragment ions could differ, providing a basis for differentiation. For instance, the stability of the resulting radical cations may vary depending on the initial substitution pattern, influencing the fragmentation cascade. A key fragment is often the phenyl cation at m/z 77, indicative of a benzene ring. [2]

Experimental Protocols

The following is a generalized protocol for the synthesis and spectroscopic analysis of diphenyl benzenedisulfonate isomers.

Synthesis of Diphenyl Benzenedisulfonates

A plausible synthetic route involves the reaction of the corresponding benzenedisulfonyl chloride with phenol.

  • Preparation of Benzenedisulfonyl Chloride:

    • Benzene is reacted with an excess of fuming sulfuric acid or chlorosulfonic acid to produce the desired benzenedisulfonic acid isomer (1,2-, 1,3-, or 1,4-). [3][4]The specific isomer can be favored by controlling the reaction temperature and time.

    • The resulting benzenedisulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the corresponding benzenedisulfonyl chloride.

  • Esterification:

    • The benzenedisulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

    • Two equivalents of phenol and a base (e.g., pyridine, triethylamine) are added to the solution.

    • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The product is isolated by extraction and purified by column chromatography or recrystallization.

synthesis_workflow Benzene Benzene Benzenedisulfonic_Acid Benzenedisulfonic Acid (Isomer Mixture) Benzene->Benzenedisulfonic_Acid Sulfonation Sulfonating_Agent Fuming H₂SO₄ or Chlorosulfonic Acid Sulfonating_Agent->Benzenedisulfonic_Acid Benzenedisulfonyl_Chloride Benzenedisulfonyl Chloride (Isomer) Benzenedisulfonic_Acid->Benzenedisulfonyl_Chloride Chlorination Chlorinating_Agent Thionyl Chloride or PCl₅ Chlorinating_Agent->Benzenedisulfonyl_Chloride Diphenyl_Ester Diphenyl Benzenedisulfonate (Isomer) Benzenedisulfonyl_Chloride->Diphenyl_Ester Esterification Phenol Phenol + Base Phenol->Diphenyl_Ester

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Comparative

A Comparative Guide to GC-MS Validation Protocols for Impurity Profiling of Benzene-1,3-disulfonic acid diphenyl ester

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols for the impurity profiling of Benzene-1,3-disulfonic acid diphenyl ester. It is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols for the impurity profiling of Benzene-1,3-disulfonic acid diphenyl ester. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this non-volatile compound. The protocols discussed herein are grounded in the principles of scientific integrity and are designed to be self-validating systems, ensuring data of the highest quality and compliance with regulatory expectations.

Introduction: The Analytical Challenge of a Non-Volatile Sulfonate Ester

Benzene-1,3-disulfonic acid diphenyl ester (BDSDE) is an organic compound with the molecular formula C₁₈H₁₄O₆S₂.[1] Its high boiling point of 588°C at 760 mmHg and density of 1.41 g/cm³ signify its non-volatile nature.[1] In pharmaceutical development, rigorous impurity profiling is a critical aspect of ensuring drug safety and efficacy. The non-volatile and polar characteristics of BDSDE and its potential impurities present a significant analytical challenge for traditional Gas Chromatography (GC) methods.[2][3][4] Direct analysis by GC-MS is often not feasible without derivatization to increase the volatility and thermal stability of the analytes.[2][3]

This guide will compare two primary GC-MS validation approaches for BDSDE impurity profiling: a derivatization-based method and a direct analysis method using a high-temperature column. Both protocols will be evaluated against the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

The Foundation of Trust: ICH Q2(R1) Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For impurity profiling, the key validation characteristics as per ICH Q2(R1) are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Comparative Analysis of GC-MS Validation Protocols

This section will compare two distinct protocols for the GC-MS analysis of BDSDE impurities. The choice between these methods depends on the specific impurities of interest, available instrumentation, and the desired level of sensitivity.

Protocol A: Derivatization-Based GC-MS

This approach involves a chemical modification of the analytes to enhance their volatility. For sulfonic acids and their esters, methylation or silylation are common derivatization techniques.[9][10][11]

Caption: Experimental workflow for Protocol A: Derivatization-Based GC-MS.

  • Derivatization Agent: The choice of a derivatizing agent is critical. For instance, using diazomethane for methylation can be effective but requires stringent safety precautions due to its explosive and toxic nature.[11] Trimethylsilyl (TMS) derivatives are also a viable option.[3] The goal is to replace the active hydrogens on any potential sulfonic acid impurities, thereby reducing polarity and increasing volatility.

  • GC Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is often suitable for separating the derivatized, less polar analytes.[12]

  • Mass Spectrometry Parameters: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching.[13][14] However, for labile derivatives, a softer ionization technique like Chemical Ionization (CI) might be necessary to preserve the molecular ion.[14]

Protocol B: High-Temperature GC-MS (Direct Analysis)

Advancements in stationary phase technology have led to the development of GC columns capable of withstanding higher temperatures, potentially allowing for the direct analysis of some less volatile compounds without derivatization.

Caption: Experimental workflow for Protocol B: High-Temperature GC-MS.

  • GC Column Selection: A high-temperature, low-bleed column with a phenyl-arylene or similar stationary phase is essential. These columns are designed for thermal stability at elevated temperatures, which is necessary to elute less volatile compounds.

  • Inlet and Oven Programming: A high-temperature inlet is required to ensure complete vaporization of the sample. The oven temperature program must be carefully optimized to achieve separation without causing thermal degradation of the analytes. A slow ramp rate may be necessary.

  • Carrier Gas: Hydrogen is often preferred as a carrier gas for high-temperature applications due to its efficiency at higher linear velocities, leading to faster analysis times without sacrificing resolution. However, safety considerations are paramount when using hydrogen.

Comparison of Validation Parameters
Validation ParameterProtocol A: Derivatization-Based GC-MSProtocol B: High-Temperature GC-MS (Direct Analysis)Justification and Insights
Specificity High. Derivatization can improve chromatographic resolution.Moderate to High. Potential for co-elution of thermally stable isomers.The derivatization step in Protocol A can significantly improve the separation of structurally similar impurities. Protocol B relies heavily on the selectivity of the high-temperature column.
Linearity Good. Typically exhibits a wide linear range.Good. May be limited by analyte stability at high concentrations.Both methods can achieve good linearity, but Protocol B may show a narrower range if thermal degradation occurs at higher concentrations.
Range Wide. Dependent on the efficiency of the derivatization reaction.Potentially narrower. Limited by the thermal stability of the analytes.The derivatization in Protocol A often leads to more stable compounds, allowing for a wider analytical range.
Accuracy High. Can be affected by the completeness and reproducibility of the derivatization step.High. Less prone to errors from incomplete reactions.Protocol B avoids the potential for incomplete or variable derivatization, which can be a source of inaccuracy in Protocol A.
Precision Good to Excellent. Repeatability of the derivatization step is crucial.Excellent. Fewer sample handling steps lead to higher precision.The additional derivatization step in Protocol A introduces a potential source of variability, which can impact precision.
LOD/LOQ Lower. Derivatization can enhance detector response.Higher. Direct injection may result in lower sensitivity for some compounds.Derivatization can introduce functional groups that improve ionization efficiency, leading to lower detection and quantitation limits.
Robustness Moderate. Sensitive to variations in derivatization conditions (time, temperature, reagent concentration).High. Fewer critical parameters to control.Protocol B is generally more robust as it has fewer experimental variables that can significantly impact the results.

Detailed Experimental Protocols

Protocol A: Derivatization with Diazomethane followed by GC-MS Analysis

Warning: Diazomethane is a potent carcinogen and is explosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment by trained personnel.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Benzene-1,3-disulfonic acid diphenyl ester sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Derivatization:

    • Transfer 1 mL of the sample solution to a 2 mL autosampler vial.

    • Add an ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/splitless, 280°C.

    • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Protocol B: Direct High-Temperature GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Benzene-1,3-disulfonic acid diphenyl ester sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a high-boiling point solvent (e.g., N,N-Dimethylformamide).

  • GC-MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: J&W DB-35ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent high-temperature column.

    • Inlet: Multimode Inlet (MMI) operated in hot splitless mode, 350°C.

    • Oven Program: 150°C (hold 1 min), ramp at 8°C/min to 380°C (hold 15 min).

    • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

    • MS System: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap).

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600 with high-resolution accurate mass (HRAM) capabilities.

Conclusion and Recommendations

The choice between a derivatization-based and a direct high-temperature GC-MS protocol for the impurity profiling of Benzene-1,3-disulfonic acid diphenyl ester depends on a careful consideration of the analytical objectives.

  • Protocol A (Derivatization) is recommended when the highest sensitivity is required and when potential impurities are known to be thermally labile or highly polar. The improved chromatography often leads to better specificity. However, the method's robustness is lower, and the derivatization step requires careful optimization and validation.

  • Protocol B (High-Temperature Direct Analysis) is a more robust and straightforward approach, eliminating the potential for errors associated with derivatization. It is well-suited for a screening environment where a faster turnaround time is desired. The use of a high-resolution mass spectrometer is highly recommended with this protocol to aid in the identification of unknown impurities based on accurate mass measurements.

Ultimately, the selected method must be rigorously validated according to ICH Q2(R1) guidelines to ensure that it is fit for its intended purpose of providing accurate and reliable impurity profiles for Benzene-1,3-disulfonic acid diphenyl ester.

References

  • D. A. Skoog, D. M. West, F. J. Holler, S. R. Crouch. Fundamentals of Analytical Chemistry. Cengage Learning, 2013.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency, 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Agilent Technologies. A Direct 5 ms Column Performance Comparison for Active Semi-Volatile Analytes. 2011. [Link]

  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. 2025. [Link]

  • Patsnap. How to Validate GC-MS Data for Trace-level Analysis. 2025. [Link]

  • ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. 2025. [Link]

  • Chromatography Forum. Derivatisation of sulfonic acids for GC/MS analysis. 2008. [Link]

  • Medistri. GC/MS Identification of Impurities. 2024. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Benzene-1,3-Disulfonic Acid Diphenyl Ester

Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a robust sulfonate ester utilized as a synthetic intermediate and arylating agent in drug development ( [1]). While its structural stability makes it highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzene-1,3-disulfonic acid diphenyl ester (CAS 2581-45-5) is a robust sulfonate ester utilized as a synthetic intermediate and arylating agent in drug development ( [1]). While its structural stability makes it highly valuable for complex chemical syntheses, this same stability poses significant logistical and environmental challenges during disposal.

Sulfonate esters are widely recognized as potential genotoxic impurities (PGIs) due to their electrophilic nature, which allows them to alkylate or arylate nucleophilic sites on DNA ( [2]). Consequently, untreated disposal into standard laboratory waste streams is a severe safety and regulatory violation. This guide provides a self-validating, step-by-step operational plan to neutralize and dispose of this chemical safely.

The Causality of Disposal: Why Active Hydrolysis is Mandatory

A common operational failure in laboratory safety is the assumption that aqueous waste streams will naturally degrade reactive esters over time. However, the hydrolysis of sulfonate esters is highly pH-dependent. At a neutral pH (pH 7), the half-life of these compounds can exceed 24 hours, meaning they will persist as hidden, reactive electrophiles in the waste carboy ( [3]).

To permanently eliminate the genotoxic hazard, the ester bond must be actively cleaved via base-mediated hydrolysis before the waste is manifested. Because Benzene-1,3-disulfonic acid diphenyl ester is highly hydrophobic, adding aqueous sodium hydroxide directly to the waste results in a biphasic mixture where the reaction is diffusion-limited and dangerously slow.

The Mechanistic Solution: A co-solvent system (such as Dichloromethane/Methanol) must be employed. The methanol homogenizes the reaction environment, allowing the hydroxide ions to rapidly attack the electrophilic sulfur center. This nucleophilic attack displaces the phenoxide leaving groups, yielding the inert, water-soluble sodium benzene-1,3-disulfonate and phenol, which can then be safely segregated for incineration.

Quantitative Safety & Physicochemical Data

Summarizing the physical properties is critical for calculating stoichiometric equivalents during the quenching process.

ParameterValue / DescriptionOperational Implication
CAS Number 2581-45-5 [1]Primary identifier for SDS and waste manifesting.
Molecular Weight 390.43 g/mol [1]Used to calculate stoichiometric base equivalents for quenching.
Physical State Solid / PowderProne to aerosolization; requires handling in a Class II fume hood.
Aqueous Solubility Very LowNecessitates organic co-solvents (DCM/MeOH) for efficient hydrolysis.
Hydrolysis Rate (pH 7, 25°C) Negligible (t½ > 24h) [3]Will persist in standard aqueous waste; active chemical quenching is required.
Hydrolysis Rate (pH 10, 25°C) Rapid (t½ < 1h) [3]High pH (>10) is mandatory to drive the destruction of the ester bond.
Mandatory Operational & Disposal Protocols

The following protocol details the exact methodology for neutralizing laboratory quantities of Benzene-1,3-disulfonic acid diphenyl ester. Every step is designed as a self-validating system to ensure operator safety and chemical destruction.

Protocol: Base-Mediated Hydrolysis of Laboratory Waste

Step 1: Environmental Controls & PPE

  • Action: Don standard PPE (nitrile gloves, lab coat, safety goggles). Perform all operations inside a certified chemical fume hood.

  • Causality: Phenol byproducts generated during hydrolysis are toxic and readily absorbed through the skin and respiratory tract.

Step 2: Co-Solvent Dissolution

  • Action: Dissolve the solid Benzene-1,3-disulfonic acid diphenyl ester waste in a minimum volume of a 9:1 Dichloromethane (DCM) / Methanol (MeOH) mixture.

  • Self-Validation: Visually confirm complete dissolution. A clear solution ensures no solid reactive particulates remain shielded from the base, guaranteeing 100% availability for the hydrolysis reaction.

Step 3: Base-Mediated Cleavage

  • Action: Slowly add an excess of 2M NaOH in MeOH (at least 2.5 molar equivalents per mole of ester) to the solution. Stir vigorously at room temperature for 3 to 4 hours.

  • Causality: The methanolic NaOH provides a homogenous, high-pH environment (>10) that accelerates the nucleophilic attack on the sulfonate ester, reducing the half-life of the genotoxin to under an hour.

  • Self-Validation: Monitor the reaction visually. The formation of a fine white precipitate (sodium benzene-1,3-disulfonate) indicates successful cleavage, as this neutralized sodium salt is highly polar and insoluble in the DCM/MeOH mixture.

Step 4: Quenching & Phase Separation

  • Action: Add deionized water to the reaction flask to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and allow the phases to separate.

  • Self-Validation: Test the pH of the upper aqueous layer using pH paper. It must read >10, validating that an excess of base was maintained throughout the reaction.

Step 5: Waste Segregation & Manifesting

  • Action: Separate the layers. Transfer the aqueous layer (containing the inert disulfonate salt) to the basic aqueous waste stream. Transfer the organic layer (containing DCM and the toxic phenol byproduct) to the halogenated organic waste stream.

  • Causality: While the genotoxic threat is neutralized, the resulting phenol and halogenated solvents remain hazardous. Both streams must be properly labeled and manifested for RCRA-certified hazardous waste incineration to comply with environmental regulations ( [4]).

Visualizing the Disposal Workflow

The following diagram maps the logical progression of the chemical destruction and waste segregation process.

G A Benzene-1,3-disulfonic Acid Diphenyl Ester (CAS 2581-45-5) B Dissolution in Co-solvent (DCM/MeOH) A->B C Base Addition (2M NaOH / pH > 10) B->C D Nucleophilic Cleavage (Stir at RT, 3-4 hrs) C->D Hydroxide Attack E Phase Separation (Aqueous / Organic) D->E Quench & Extract F Aqueous Phase (Sodium Disulfonate) E->F G Organic Phase (Phenol Byproducts) E->G H RCRA-Certified Incineration F->H Aqueous Waste G->H Combustible Waste

Fig 1: Base-mediated hydrolysis and disposal workflow for Benzene-1,3-disulfonic acid diphenyl ester.

References
  • S. Snodin et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews, American Chemical Society (ACS). URL: [Link]

  • M. J. Fray et al. "Selective Hydrolysis of Methanesulfonate Esters." Organic Process Research & Development, American Chemical Society (ACS). URL: [Link]

  • Environmental Protection Agency (EPA). "Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review." US EPA. URL: [Link]

Handling

A Researcher's Guide to the Safe Handling of Benzene-1,3-disulfonic acid diphenyl ester

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate, and actionable information for the safe handling and disposal of Benzene-1,3-disulfonic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate, and actionable information for the safe handling and disposal of Benzene-1,3-disulfonic acid diphenyl ester. As researchers and scientists, our primary goal is to advance drug development and scientific understanding. Adhering to rigorous safety protocols is paramount to this mission. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Understanding the Risks: A Proactive Approach to Safety

Benzene-1,3-disulfonic acid diphenyl ester and related sulfonic acid compounds can pose significant hazards if not handled correctly. The primary risks are associated with direct contact, which can lead to irritation or burns of the skin and eyes.[1][2][3][4] Inhalation of dust or mists may also cause respiratory tract irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is a critical component of safe laboratory practice.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following protocol is designed to provide a robust barrier against the hazards associated with Benzene-1,3-disulfonic acid diphenyl ester.

Eye and Face Protection: The Non-Negotiable Barrier

Rationale: The mucous membranes of the eyes are particularly susceptible to chemical splashes, which can cause serious and irreversible damage.[4]

  • Minimum Requirement: At all times when handling the solid or solutions of Benzene-1,3-disulfonic acid diphenyl ester, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][5]

  • Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[2][6] A face shield alone does not provide adequate eye protection.[6]

Hand Protection: Your Primary Contact Shield

Rationale: The skin is a primary route of exposure, and direct contact with sulfonic acid derivatives can cause irritation or chemical burns.[2][4] The choice of glove material is critical to ensure adequate chemical resistance.

  • Recommended Gloves: Nitrile gloves are a suitable choice for handling Benzene-1,3-disulfonic acid diphenyl ester, offering good resistance to a range of chemicals.

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • For prolonged work or when handling larger quantities, consider double-gloving to provide an additional layer of protection.

    • If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new glove.

    • Never reuse disposable gloves.[7]

Body Protection: Shielding Against Spills and Splashes

Rationale: Protective clothing provides a barrier against accidental spills and splashes, preventing the chemical from coming into contact with your skin.

  • Standard Laboratory Attire: A standard, long-sleeved laboratory coat should be worn at all times.

  • Enhanced Protection: For tasks with a higher risk of significant splashes, such as large-scale reactions or transfers, a chemically resistant apron or coveralls should be worn over the lab coat.[8][9]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Chemically resistant shoe covers may be advisable in areas where large quantities of hazardous materials are handled.[9]

Respiratory Protection: A Precautionary Measure

Rationale: While Benzene-1,3-disulfonic acid diphenyl ester is a solid with low vapor pressure, the handling of its powdered form can generate dust that may be irritating to the respiratory system.[1]

  • Engineering Controls: The primary method for controlling exposure to airborne dust is to handle the material in a well-ventilated area, such as a chemical fume hood.[10]

  • When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.[1][7]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations in a chemical fume hood to minimize inhalation of any dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

  • Solution Preparation:

    • Slowly add the solid to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • After handling, wash your hands thoroughly with soap and water.[3][10]

    • Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.

Disposal Plan

Rationale: Improper disposal of chemical waste can harm the environment and pose a risk to public health.[11]

  • Waste Segregation: Do not mix Benzene-1,3-disulfonic acid diphenyl ester waste with other waste streams.[11]

  • Containerization:

    • Collect all solid waste, including contaminated gloves and weighing papers, in a clearly labeled, sealed, and compatible hazardous waste container.[9][11] The label should include the words "HAZARDOUS WASTE" and the full chemical name.[11]

    • Collect all liquid waste containing Benzene-1,3-disulfonic acid diphenyl ester in a separate, labeled, and sealed hazardous waste container.

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.

  • Pickup and Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[9][11]

Quantitative Data Summary

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1/EN166)Protects against splashes and dust.[3][5]
Face Protection Face shield (in addition to goggles)Provides broader protection from splashes.[2][6]
Hand Protection Nitrile glovesOffers good chemical resistance.
Body Protection Long-sleeved lab coatProtects skin from accidental contact.
Respiratory Protection NIOSH/MSHA or EN 136 approved respiratorFor use when engineering controls are insufficient or in emergencies.[1][7]

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Benzene-1,3-disulfonic acid diphenyl ester.

PPE_Selection_Workflow PPE Selection for Benzene-1,3-disulfonic acid diphenyl ester cluster_0 Task Assessment cluster_1 PPE Requirements start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Preparing Solution start->solution_prep reaction Running Reaction start->reaction cleanup Spill Cleanup start->cleanup ppe_medium Standard PPE Goggles Nitrile Gloves Lab Coat Work in Fume Hood weighing->ppe_medium Small scale solution_prep->ppe_medium Dilute solutions ppe_high Enhanced PPE Goggles & Face Shield Double Nitrile Gloves Chem-Resistant Apron Work in Fume Hood solution_prep->ppe_high Concentrated solutions or large volumes reaction->ppe_high Standard conditions cleanup->ppe_high Small spill ppe_emergency Emergency PPE Full-face Respirator Chemical Suit Heavy-duty Gloves cleanup->ppe_emergency Large spill ppe_low Minimum PPE Goggles Nitrile Gloves Lab Coat

Caption: Decision workflow for selecting appropriate PPE based on the laboratory task.

References

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  • Fisher Scientific. (2011, December 15).
  • Oxford Lab Fine Chem.
  • Sigma-Aldrich. (2025, November 6).
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  • Fisher Scientific. (2025, December 24).
  • Covestro Solution Center. Guidance for the Selection of Protective Clothing for TDI Users.
  • Benchchem. Benzene-1,3-disulfonic Acid Diphenyl Ester|2581-45-5.
  • Actylis Lab Solutions. (2024, September 20).
  • LookChem. Cas 98-48-6,benzene-1,3-disulphonic acid.
  • NextSDS.
  • Fisher Scientific. (2024, February 24).
  • Sigma-Aldrich. BENZENE-1,3-DISULFONIC ACID DIPHENYL ESTER AldrichCPR.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • OSHA. Personal Protective Equipment.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE).
  • University of Michigan. Benzene - Environment, Health & Safety.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Silver Fern Chemical, Inc. (2024, July 29).

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